4-(3,4-Difluorophenoxy)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYVWAGJHCWHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051919-38-0 | |
| Record name | Piperidine, 4-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride
CAS Number: 204013-09-2
Chemical Formula: C₁₁H₁₄ClF₂NO
Molecular Weight: 249.68 g/mol
This technical guide provides a detailed overview of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a compound of interest for researchers and professionals in drug development. Due to the limited availability of specific experimental data for this exact compound, this document leverages published research on closely related difluorophenoxy piperidine analogs to present potential biological activities, experimental protocols, and relevant signaling pathways. The primary focus of related compounds is their activity as dopamine D4 receptor antagonists.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 204013-09-2 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₄ClF₂NO | PubChem |
| Molecular Weight | 249.68 | PubChem |
| Predicted Boiling Point | 285.2 ± 40.0 °C | ChemicalBook[1] |
| Predicted Density | 1.181 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 9.58 ± 0.10 | ChemicalBook[1] |
| Appearance | White to off-white crystalline solid | BenchChem |
Biological Context: Dopamine D4 Receptor Antagonism
Research into analogous compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has highlighted their potential as potent and selective antagonists for the dopamine D4 receptor (D4R).[2][3] The D4 receptor is a G protein-coupled receptor highly expressed in brain regions associated with motor control and cognition, including the cortico-basal ganglia network.[2][3] This makes D4R a significant target for therapeutic intervention in neurological and psychiatric disorders.
Notably, selective D4 receptor antagonists are being investigated for their potential to treat L-DOPA-induced dyskinesia (LID), a common and debilitating side effect experienced by Parkinson's disease patients undergoing long-term L-DOPA therapy.[2][3] The selective antagonism of D4R could offer a therapeutic advantage by mitigating these motor complications without compromising the antiparkinsonian effects of L-DOPA.[3]
Potential Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are typically coupled to Gαi/o proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like a 4-(3,4-difluorophenoxy)piperidine derivative would block this action, thereby preventing the downstream effects of D4 receptor activation.
Dopamine D4 receptor signaling pathway and point of antagonist intervention.
Experimental Protocols
While a specific synthesis protocol for this compound (CAS 204013-09-2) is not detailed in the searched literature, a general synthetic scheme for analogous piperidine ether compounds has been described.[3] Additionally, a standard biological assay for determining the binding affinity of such compounds to the dopamine D4 receptor is well-established.
General Synthesis of Piperidine Ether Analogs
The synthesis of related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds generally involves a multi-step process.[3] A plausible synthetic route for a compound like 4-(3,4-Difluorophenoxy)piperidine could be adapted from these methods.
A plausible synthetic workflow for this compound.
Methodology:
-
Mesylation: The starting material, a protected 4-hydroxypiperidine, is reacted with methanesulfonic anhydride in the presence of a base like triethylamine in a solvent such as dichloromethane. This converts the hydroxyl group into a good leaving group (mesylate).
-
Nucleophilic Substitution: The mesylated intermediate is then reacted with 3,4-difluorophenol in the presence of a base like cesium carbonate in a solvent such as dimethylformamide. The phenoxide acts as a nucleophile, displacing the mesylate to form the ether linkage.
-
Deprotection: The Boc protecting group on the piperidine nitrogen is removed using a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt, which often has improved stability and solubility.
Dopamine D4 Receptor Binding Assay
The binding affinity of a compound for the dopamine D4 receptor is a key quantitative measure of its potency. This is typically determined through a competitive radioligand binding assay.
Principle:
This assay measures the ability of a test compound to displace a known radiolabeled ligand that has a high affinity for the D4 receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀, from which the binding affinity constant (Ki) can be calculated.
Experimental Workflow:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.
-
The cells are harvested and homogenized in a buffer solution.
-
The cell lysate is centrifuged to pellet the cell membranes, which contain the D4 receptors. The membrane pellet is then resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radioligand, such as [³H]N-methylspiperone, is incubated with the prepared cell membranes.
-
Increasing concentrations of the test compound (e.g., a 4-(3,4-difluorophenoxy)piperidine analog) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a dopamine D4 receptor competitive binding assay.
Quantitative Data for Analogous Compounds
The following table presents the binding affinities (Ki values) for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs at the human dopamine D4 receptor. This data illustrates the structure-activity relationship (SAR) for this class of compounds and highlights the potency of the 3,4-difluorophenoxy moiety.
| Compound ID | Aryl Ether Group | D4R Ki (nM) |
| 8a | 4-Fluorophenoxy | 13 |
| 8b | 3,4-Difluorophenoxy | 5.5 |
| 8c | 3-Methylphenoxy | 13 |
| 8d | 4-Chlorophenoxy | 53 |
| 8e | Phenoxy | 27 |
| 8f | 3-Fluoro-4-methylphenoxy | 72 |
Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.[2]
This data indicates that the 3,4-difluorophenoxy substitution (compound 8b) results in the highest binding affinity for the D4 receptor within this particular series, suggesting that this substitution pattern is favorable for potent D4R antagonism.[2]
Conclusion
This compound is a chemical intermediate with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system. While direct experimental data for this compound is limited, research on analogous structures strongly suggests that it may function as a potent dopamine D4 receptor antagonist. The methodologies and data presented in this guide, derived from closely related compounds, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds. Further investigation is warranted to fully characterize the pharmacological profile of this compound.
References
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a synthetic organic compound belonging to the piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The introduction of a difluorophenoxy moiety can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a person of interest for drug discovery programs.[2] This document provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, intended to serve as a technical resource for researchers in the field.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize the available information, including predicted and experimentally determined properties for this compound and its close analogs.
General Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 204013-09-2 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₄ClF₂NO | [4][6] |
| Molecular Weight | 249.68 g/mol | [6] |
| Appearance | Powder or liquid | [4] |
| Purity | 97% | [4] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 285.2 ± 40.0 °C (Predicted) | [3] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Note: The boiling point is a predicted value and should be considered an estimate. Experimental determination is required for confirmation.
Potential Biological Activity and Signaling Pathway
While specific biological studies on this compound are limited, the broader class of 4-(phenoxy)piperidine derivatives has shown significant activity in several areas of pharmacological research.
Notably, compounds with a similar scaffold have been identified as potent antagonists of the Dopamine D4 receptor .[7] The D4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the limbic system of the brain and is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.[8] Antagonism of the D4 receptor is a key mechanism of action for several atypical antipsychotic drugs.
Based on the activity of structurally related compounds, a plausible mechanism of action for this compound is the antagonism of the Dopamine D4 receptor. The binding of this compound to the D4 receptor would likely inhibit the downstream signaling cascade initiated by dopamine.
Proposed Signaling Pathway of Dopamine D4 Receptor Antagonism
Caption: Proposed mechanism of action via Dopamine D4 receptor antagonism.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the determination of the key physical and chemical properties of this compound.
Synthesis of this compound
A plausible synthetic route can be adapted from the synthesis of similar phenoxy piperidine derivatives. A common method involves the nucleophilic aromatic substitution (SNAr) reaction between a protected 4-hydroxypiperidine and 3,4-difluoronitrobenzene, followed by reduction of the nitro group and deprotection, or a Buchwald-Hartwig amination. A more direct approach could involve the Mitsunobu reaction between a protected 4-hydroxypiperidine and 3,4-difluorophenol, followed by deprotection and salt formation.
Caption: A potential synthetic workflow for the target compound.
Determination of Melting Point
-
Apparatus: Digital melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Procedure: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a steady rate (e.g., 2 °C/min). The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
Determination of Aqueous Solubility
-
Method: Shake-flask method.
-
Procedure:
-
An excess amount of the compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Determination of pKa
-
Method: Potentiometric titration.
-
Procedure:
-
A known concentration of the compound is dissolved in deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube.
-
A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added for chemical shift calibration.
-
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Conclusion
This compound is a compound with significant potential in medicinal chemistry, particularly in the area of neuroscience. Based on the pharmacology of related analogs, it is a promising candidate for targeting the dopamine D4 receptor. However, a comprehensive understanding of its physical and chemical properties is hampered by the lack of publicly available experimental data. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and other novel piperidine derivatives. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 3. 4-(3,4-DIFLUORO-PHENOXY)-PIPERIDINE HYDROCHLORIDE | 204013-09-2 [amp.chemicalbook.com]
- 4. amadis.lookchem.com [amadis.lookchem.com]
- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 6. 204013-09-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-(3,4-difluorophenoxy)piperidine hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. The document details two primary synthetic strategies: the Williamson ether synthesis and the Buchwald-Hartwig amination. Each method is discussed with a focus on the underlying chemical principles, optimization of reaction conditions, and practical experimental protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering in-depth insights to facilitate the efficient and scalable synthesis of this important molecule.
Introduction: The Significance of the 4-Phenoxypiperidine Scaffold
The 4-phenoxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. The incorporation of fluorine atoms, particularly in a 3,4-difluorophenoxy arrangement, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 4-(3,4-Difluorophenoxy)piperidine serves as a crucial building block for synthesizing compounds targeting various receptors, including dopamine and histamine receptors.[1][2] For instance, it is a key component in the development of novel antagonists for the dopamine D4 receptor, which are being investigated for the treatment of neurological disorders.[1]
This guide will focus on the practical synthesis of the hydrochloride salt of 4-(3,4-difluorophenoxy)piperidine, providing a detailed examination of the most common and effective synthetic routes.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.
Caption: Retrosynthetic analysis of this compound.
The first approach involves the formation of the ether linkage (C-O bond), which is characteristic of the Williamson ether synthesis .[3] This method typically involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. The second strategy focuses on the formation of the carbon-nitrogen bond, a transformation that can be efficiently achieved through modern cross-coupling reactions like the Buchwald-Hartwig amination .[4][5]
Pathway I: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the context of synthesizing 4-(3,4-difluorophenoxy)piperidine, this pathway involves the reaction of a protected 4-hydroxypiperidine with 3,4-difluorophenol.
Mechanistic Rationale and Key Considerations
The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 3,4-difluorophenol acts as a nucleophile, attacking an electrophilic carbon on the piperidine ring.[3] To facilitate this, the hydroxyl group of the piperidine starting material must first be converted into a good leaving group, such as a tosylate or mesylate. The piperidine nitrogen is typically protected, often with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and improve solubility in organic solvents.
The choice of base is critical for the deprotonation of 3,4-difluorophenol. A strong base, such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), is commonly used to generate the phenoxide nucleophile.[6] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.[3]
Experimental Protocol
Step 1: Protection of 4-Hydroxypiperidine
-
To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Formation of the Ether Linkage
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3,4-difluorophenol (1.2 eq) in anhydrous DMF, add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).[6]
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-4-(3,4-difluorophenoxy)piperidine.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude protected product from the previous step in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol) and stir at room temperature.[7]
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
Caption: Williamson ether synthesis workflow.
Data Summary
| Step | Reactants | Reagents | Solvent | Yield | Purity |
| 1 | 4-Hydroxypiperidine, Boc₂O | TEA | DCM | >95% | High |
| 2 | N-Boc-4-hydroxypiperidine, 3,4-Difluorophenol | Cs₂CO₃ | DMF | 70-85% | Good |
| 3 | N-Boc-4-(3,4-difluorophenoxy)piperidine | HCl | Dioxane | >90% | High |
Pathway II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This modern synthetic method offers an alternative route to 4-(3,4-difluorophenoxy)piperidine, often with high yields and excellent functional group tolerance.
Mechanistic Rationale and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[8]
The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination.[5] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the deprotonation of the amine.[8]
Experimental Protocol
Step 1: Buchwald-Hartwig Coupling
-
To a reaction vessel, add 1-bromo-3,4-difluorobenzene (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos (4-10 mol%).
-
Add a strong base, for example, sodium tert-butoxide (1.5 eq).
-
Add an anhydrous solvent, typically toluene or dioxane.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(3,4-difluorophenyl)piperidin-4-ol.
Step 2: Conversion to Hydrochloride Salt
-
Dissolve the purified product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same or a compatible solvent.
-
The hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry to yield this compound.
Caption: Buchwald-Hartwig amination workflow.
Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Yield | Purity |
| 1 | 1-Bromo-3,4-difluorobenzene, Piperidin-4-ol | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 75-90% | Good |
| 2 | 4-(3,4-Difluorophenyl)piperidin-4-ol | HCl | Diethyl Ether | >95% | High |
Characterization and Quality Control
The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR spectrum of the free base in CDCl₃ typically shows characteristic signals for the aromatic protons in the 6.8-7.2 ppm region and the piperidine protons between 1.5 and 3.5 ppm.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The Williamson ether synthesis represents a more traditional and cost-effective approach, while the Buchwald-Hartwig amination offers a modern, versatile, and often higher-yielding alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. Both methods, when properly executed, provide reliable access to this valuable building block for pharmaceutical research and development.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN108727249A - The synthetic method of 3- difluoromethyls piperidine hydrochlorate and its derivative - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride and its Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the potential mechanism of action of the novel compound 4-(3,4-Difluorophenoxy)piperidine hydrochloride. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds to elucidate its likely biological targets and signaling pathways. While direct experimental data for this specific molecule is limited, compelling evidence from analogous structures points towards a significant role as a dopamine D4 receptor antagonist.
Executive Summary
This compound is a piperidine derivative with a difluorophenoxy moiety, a structural feature common in compounds targeting central nervous system (CNS) receptors. Although comprehensive studies on this exact molecule are not publicly available, research on closely related analogs, particularly those with a 3,4-difluorophenoxy group, strongly suggests a primary mechanism of action as a potent and selective antagonist of the dopamine D4 receptor (D4R). This guide will detail the evidence for this proposed mechanism, present relevant quantitative data from analogous compounds, outline experimental protocols for assessing such activity, and visualize the implicated signaling pathways.
Core Mechanism of Action: Dopamine D4 Receptor Antagonism
The most direct evidence for the mechanism of action of compounds containing the 4-(3,4-difluorophenoxy)piperidine core comes from studies on structurally similar 4,4-difluoropiperidine ether-based molecules. These studies have identified potent dopamine D4 receptor antagonists.[1] The D4 receptor, primarily expressed in the cortico-basal ganglia network, is a key target in the pathophysiology of conditions such as L-DOPA-induced dyskinesias in Parkinson's disease.[1]
Antagonism of the D4 receptor by compounds with a 3,4-difluorophenoxy moiety has been demonstrated to be highly potent and selective.[1] This targeted action suggests a favorable side-effect profile compared to less selective dopamine receptor antagonists.[1] The therapeutic potential of D4 receptor antagonism is supported by preclinical studies showing that selective antagonists can alleviate dyskinesia without compromising the efficacy of L-DOPA.[1]
Supporting Evidence from Structurally Similar Compounds
It is important to note that while the core structure of the compounds in the cited study is a 4,4-difluoro-3-(phenoxymethyl)piperidine, the consistent high affinity of analogs containing the 3,4-difluorophenoxy group provides a strong basis for inferring the likely activity of this compound.
Other related piperidine compounds have been investigated for different therapeutic applications. For instance, 4-(3-Fluorophenoxy)piperidine hydrochloride has been utilized as a building block in the development of selective serotonin reuptake inhibitors (SSRIs). Furthermore, 4-(3,4-Difluorophenyl)piperidine hydrochloride (note the phenyl instead of phenoxy linkage) has been explored for its potential as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist and for its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] These findings highlight the versatility of the substituted piperidine scaffold in CNS drug discovery.
Quantitative Data from Analogous Compounds
The following table summarizes the binding affinities (Ki) of several 4,4-difluoropiperidine ether-based compounds with a 3,4-difluorophenoxy moiety for the dopamine D4 receptor.
| Compound ID | Moiety | Target Receptor | Ki (nM) |
| 9k | 3,4-Difluorophenoxy | Dopamine D4 | 2.7[1] |
| 9w | 3,4-Difluorophenoxy | Dopamine D4 | 10.8[1] |
| 7b | 3,4-Difluoro | Dopamine D4 | 140-320[1] |
| 9n | 3,4-Difluorophenoxy | Dopamine D4 | 46.8[3] |
| 9cc | 3,4-Difluorophenyl | Dopamine D4 | 2.6[3] |
Experimental Protocols
The following is a representative experimental protocol for determining the binding affinity of a compound at the human dopamine D4 receptor, based on methodologies described for analogous compounds.[3]
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell membrane harvesting buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [3H]N-methylspiperone.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the D4 receptor and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]N-methylspiperone, and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known D4 antagonist like haloperidol.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Mechanism and Workflow
Proposed Signaling Pathway of D4 Receptor Antagonism
Caption: Proposed mechanism of 4-(3,4-Difluorophenoxy)piperidine HCl as a D4 receptor antagonist.
Experimental Workflow for Binding Affinity Assay
Caption: Workflow for determining dopamine D4 receptor binding affinity.
Conclusion
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
Unveiling the Biological Landscape of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the known and potential biological targets of 4-(3,4-difluorophenoxy)piperidine hydrochloride and its structurally related analogs. While direct pharmacological data for this compound is limited in publicly accessible literature, comprehensive research on closely related compounds, particularly those incorporating the 3,4-difluorophenoxy moiety, strongly implicates the Dopamine D4 receptor as a primary biological target. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts in neuropharmacology.
Core Biological Target: Dopamine D4 Receptor
Recent medicinal chemistry efforts have focused on the development of selective antagonists for the Dopamine D4 receptor (D4R) for the potential treatment of conditions such as L-DOPA-induced dyskinesias in Parkinson's disease. The 4-(3,4-difluorophenoxy)piperidine scaffold is a key pharmacophore in a novel series of potent and selective D4R antagonists. The difluorophenoxy group, in particular, has been shown to be a critical component for achieving high binding affinity.
Quantitative Data: Binding Affinities of Structurally Related Analogs
The following table summarizes the binding affinities (Ki) of several compounds containing the 3,4-difluorophenoxy moiety for the human Dopamine D4 receptor. These compounds, from a 2025 study by W. Stahl and colleagues, represent a more complex scaffold built upon the core 4-(3,4-difluorophenoxy)piperidine structure, demonstrating the high-affinity interactions conferred by this chemical group.
| Compound ID | Structure | Target | Ki (nM)[1][2] |
| 9k | 2-((4-(3,4-difluorophenoxy)piperidin-1-yl)methyl)imidazo[1,5-a]pyrimidine | Human Dopamine D4 Receptor | 2.7[2] |
| 9n | 2-((4-(3,4-difluorophenoxy)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine | Human Dopamine D4 Receptor | 46.8[2] |
| 8b | 1-(3-fluoro-4-methoxybenzyl)-4-(3,4-difluorophenoxy)-4-methylpiperidine | Human Dopamine D4 Receptor | 5.5[2] |
Experimental Protocols
The quantitative data presented above was generated using a standardized in vitro radioligand binding assay. Understanding the methodology is crucial for replicating and building upon these findings.
Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human Dopamine D4 receptor.
Methodology: Competitive inhibition of [3H]N-methylspiperone binding in membranes harvested from HEK293 cells stably expressing the human Dopamine D4 receptor (hD4).[2]
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human Dopamine D4 receptor.
-
Radioligand: [3H]N-methylspiperone.
-
Test Compounds: Solutions of the synthesized 4-(3,4-difluorophenoxy)piperidine analogs at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hD4 cells to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, [3H]N-methylspiperone, and varying concentrations of the test compound.
-
For determination of non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is used.
-
Incubate the plates at room temperature for a specified period to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the potential signaling pathway of a D4 receptor antagonist and a typical workflow for its evaluation.
Caption: Dopamine D4 receptor signaling pathway and the inhibitory effect of an antagonist.
Caption: A generalized workflow for the development of a Dopamine D4 receptor antagonist.
Conclusion
While direct experimental data on the biological targets of this compound remains to be published, the available evidence from structurally related analogs strongly points towards the Dopamine D4 receptor as a key target. The 3,4-difluorophenoxy moiety is a significant contributor to high-affinity binding to this receptor. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this chemical scaffold in the context of neurological disorders. Future studies should aim to characterize the pharmacological profile of the core this compound to fully elucidate its biological activities.
References
Unveiling the Dopamine D4 Receptor Affinity of 4-(3,4-Difluorophenoxy)piperidine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the synthetic compound 4-(3,4-Difluorophenoxy)piperidine hydrochloride for the human dopamine D4 receptor. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and relevant biological context for researchers in neuroscience and pharmacology.
Core Data Presentation
The affinity of a compound for a receptor is a critical parameter in drug discovery, indicating the strength of the interaction. This is typically expressed as the inhibition constant (Kᵢ), with lower values denoting higher affinity.
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Source |
| 4-(3,4-Difluorophenoxy)piperidine (as part of scaffold 9k) | Human Dopamine D4 | 2.7 | [³H]N-methylspiperone | HEK293 | [1][2] |
Experimental Protocols
The determination of the binding affinity of this compound for the dopamine D4 receptor is achieved through a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices for this type of experiment.
Materials
-
Cell Membranes: Membranes prepared from a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to express the human dopamine D4 receptor.
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone, a high-affinity antagonist for the D4 receptor.
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, and 1 mM EDTA, with a pH of 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity D4 antagonist such as haloperidol or (+)-butaclamol.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), often pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[3]
-
Scintillation Cocktail and Counter: For the detection and quantification of radioactivity.
Procedure
-
Membrane Preparation:
-
HEK293 cells expressing the human dopamine D4 receptor are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer and centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[3]
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[3]
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, the cell membrane preparation, and either the test compound at various concentrations, the buffer for total binding, or the non-specific binding control.
-
The reaction is initiated by the addition of the radioligand at a concentration near its dissociation constant (Kᵈ).
-
The plate is incubated, typically for 60-120 minutes at room temperature (around 25°C), to allow the binding to reach equilibrium.[4][5]
-
-
Filtration and Detection:
-
Following incubation, the binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis
-
The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), are used to calculate the amount of specifically bound radioligand. This is done by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant for the receptor.
Visualizations
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins of the Gαi/o family.[7] This coupling initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[6][7] As an antagonist, this compound is expected to block this signaling pathway by preventing the binding of dopamine to the D4 receptor.
Caption: Canonical Gi/o-coupled signaling pathway of the dopamine D4 receptor.
Experimental Workflow for Kᵢ Determination
The process of determining the Kᵢ value for a test compound at the dopamine D4 receptor involves a series of well-defined steps, from the preparation of biological materials to the final data analysis.
Caption: Workflow for determining the Kᵢ of a compound at the D4 receptor.
References
An In-depth Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride: A Promising Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a research chemical with significant potential, particularly in the field of neuropharmacology. Its structural features, notably the difluorinated phenyl ring and the piperidine moiety, make it a subject of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its primary known biological activity as a potent dopamine D4 receptor antagonist, based on data from closely related analogs. Detailed experimental protocols and visualizations of key processes are included to facilitate further research and application.
Chemical and Physical Properties
The fundamental physicochemical characteristics of this compound (CAS No: 204013-09-2) are summarized below. It is important to note that some of the data, such as boiling point, density, and pKa, are predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClF₂NO | PubChem |
| Molecular Weight | 249.68 g/mol | PubChem |
| CAS Number | 204013-09-2 | ChemicalBook |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Boiling Point | 285.2±40.0 °C (Predicted) | ChemicalBook |
| Density | 1.181±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 9.58±0.10 (Predicted) | ChemicalBook |
| InChI | InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | PubChem |
Synthesis
A likely synthetic route for this compound can be extrapolated from methodologies used for structurally similar compounds. A common approach involves the Mitsunobu reaction or a Williamson ether synthesis followed by deprotection and salt formation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 4-(3,4-difluorophenoxy)piperidine-1-carboxylate
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3,4-difluorophenol (1.1 eq) in anhydrous tetrahydrofuran (THF), triphenylphosphine (PPh₃) (1.2 eq) is added.
-
The mixture is cooled to 0°C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the product.
Step 2 & 3: Synthesis of this compound
-
The purified tert-butyl 4-(3,4-difluorophenoxy)piperidine-1-carboxylate from the previous step is dissolved in a solution of 4M HCl in 1,4-dioxane.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The solvent is evaporated in vacuo.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to afford this compound as a solid.
Pharmacology: Dopamine D4 Receptor Antagonism
The primary pharmacological interest in this compound stems from its potential as a dopamine D4 receptor antagonist. Research on a closely related analog, a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative with a 3,4-difluorophenoxy moiety, has demonstrated high affinity for the dopamine D4 receptor.[1]
| Compound | Target | Kᵢ (nM) |
| 3,4-difluorophenoxy analog (9k) | Dopamine D4 Receptor | 2.7 |
This potent binding affinity suggests that this compound could be a valuable tool for studying the role of the dopamine D4 receptor in various physiological and pathological processes, including neuropsychiatric disorders.
Signaling Pathway
Caption: Antagonism of the Dopamine D4 Receptor Signaling Pathway.
Experimental Protocol: Dopamine Receptor Binding Assay
The affinity of the compound for the dopamine D4 receptor can be determined through a competitive radioligand binding assay.[1]
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Radioligand: A suitable radioligand, such as [³H]N-methylspiperone, is used at a concentration near its Kₑ value.
-
Competition Assay:
-
A constant concentration of the radioligand and cell membranes is incubated with increasing concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).
-
The incubation is carried out for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Potential Research Applications
Given its likely activity as a dopamine D4 receptor antagonist, this compound could be a valuable tool in several areas of research:
-
Neuropsychiatric Disorders: Investigating the role of the dopamine D4 receptor in conditions such as schizophrenia, ADHD, and Parkinson's disease.[1]
-
Drug Discovery: Serving as a lead compound or a scaffold for the development of more selective and potent dopamine D4 receptor modulators.
-
In Vitro Tool: Acting as a selective antagonist in cellular and tissue-based assays to probe the function of the dopamine D4 receptor.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a research chemical with compelling evidence suggesting its role as a potent dopamine D4 receptor antagonist. While comprehensive data on this specific molecule is still emerging, the information available for closely related analogs provides a strong foundation for its potential applications in neuroscience research and drug discovery. The experimental protocols and data presented in this guide are intended to support and stimulate further investigation into the pharmacological profile and therapeutic potential of this compound.
References
A Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride and its Analogs in Neurological Disorder Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of 4-(3,4-Difluorophenoxy)piperidine hydrochloride. Due to a scarcity of specific published research on this molecule, this guide draws heavily upon data from closely related structural analogs, particularly those investigated as dopamine D4 receptor antagonists. This information is intended to serve as a foundational resource for initiating research in this chemical space.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the piperidine derivative family. Its structure is characterized by a piperidine ring linked via an ether bond to a 3,4-difluorophenyl group. The hydrochloride salt form generally enhances solubility and stability for research purposes. While this specific compound is commercially available (CAS No. 204013-09-2, 1051919-38-0), its biological activity and therapeutic potential are not yet extensively documented in peer-reviewed literature.
However, the broader class of fluorinated phenoxypiperidines has emerged as a significant area of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. The inclusion of fluorine atoms is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, which can improve blood-brain barrier penetration.
Research on close analogs, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, points toward the dopamine D4 receptor (D4R) as a primary molecular target. Antagonism of the D4R is being explored for its therapeutic potential in several neurological and psychiatric conditions, including L-DOPA-induced dyskinesias in Parkinson's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] This guide will synthesize the available technical information on these analogs to provide a framework for investigating this compound.
Primary Molecular Target: Dopamine D4 Receptor
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) of the D2-like family. In the CNS, D4 receptors are highly expressed in the mesolimbic and mesocortical pathways, including the prefrontal cortex, amygdala, and hippocampus—brain regions critical for cognition, emotion, and reward.[4][5] Unlike the more abundant D2 receptors, the restricted distribution of D4 receptors suggests that selective antagonists may offer a more favorable side-effect profile.[6]
Signaling Pathways
As a D2-like receptor, the D4R primarily couples to Gαi/o proteins. Activation by dopamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[4][7] The D4R can also modulate neuronal excitability by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][7] Furthermore, emerging evidence indicates that D4R can signal through G protein-independent mechanisms, including protein-protein interactions and the transactivation of receptor tyrosine kinases like the platelet-derived growth factor β (PDGFβ) receptor.[7]
Quantitative Pharmacological Data of Analogs
The following table summarizes key quantitative data for several 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which serve as important reference compounds. These molecules have been evaluated for their binding affinity at the human dopamine D4 receptor and for their drug-like properties.
| Compound ID | Structure Name | D4R Ki (nM) | Selectivity (D4 vs D2) | cLogP | CNS MPO Score | Source |
| 7b | 3-((3,4-difluorophenoxy)methyl)-4,4-difluoropiperidine analog | 140 - 320 | > 2000-fold | > 5.00 | < 4.0 | [6] |
| 8b | 4,4-difluoro-3-((3-fluorophenoxy)methyl)piperidine analog | 5.5 | > 2000-fold | N/A | N/A | [6] |
| 9k | 3-((3,4-difluorophenoxy)methyl)-4,4-difluoropiperidine analog | 2.7 | > 2000-fold | N/A | > 5.0 | [6] |
| 14a | 4-cyano-3-fluorophenoxy analog | 0.3 | > 2000-fold | N/A | N/A | [6] |
-
Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
-
cLogP (Calculated Log P): An estimate of the lipophilicity of a compound. Values > 5.0 may indicate poor solubility and high plasma protein binding.[6]
-
CNS MPO (Central Nervous System Multiparameter Optimization): A scoring function (typically from 0 to 6) used to predict the likelihood of a compound having favorable CNS drug-like properties. Higher scores are desirable.[6]
Experimental Protocols
General Synthesis of (Phenoxymethyl)piperidine Analogs
The synthesis of the phenoxy-piperidine scaffold generally involves a multi-step process. A common route is the nucleophilic substitution of a mesylated hydroxymethylpiperidine with a corresponding phenol.
Dopamine D4 Receptor Competitive Binding Assay
This protocol is essential for determining the binding affinity (Ki) of a test compound for the D4 receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone (a D2-like receptor antagonist).[8][9]
-
Non-specific Binding (NSB) Agent: 5-10 µM (+)-Butaclamol.[8][10]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Filtration: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]
-
Instrumentation: Liquid scintillation counter, cell harvester (filtration apparatus).
Workflow:
Procedure Steps:
-
Plate Setup: The assay is typically performed in a 96-well plate format with a total volume of 200-1000 µL.[8][9]
-
Component Addition: Add assay buffer, receptor membranes, and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding) to the wells.
-
Initiation & Incubation: Initiate the binding reaction by adding the [³H]-Spiperone solution. Incubate the plate, often at room temperature (25°C), for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Preclinical Evidence in Neurological Disorders
Preclinical studies using animal models provide crucial evidence for the therapeutic potential of D4R antagonists. The most significant findings for this class of compounds relate to Parkinson's disease.
-
L-DOPA-Induced Dyskinesia (LID): In rodent models of Parkinson's disease, long-term treatment with L-DOPA leads to debilitating involuntary movements known as LIDs. Selective D4R antagonists have been shown to significantly reduce these abnormal movements without impairing the anti-parkinsonian benefits of L-DOPA.[6] This suggests a key advantage over other therapeutic strategies that often force a trade-off between motor control and dyskinesia.
-
Cognition and Schizophrenia: The high expression of D4 receptors in the prefrontal cortex has implicated them in cognitive processes. D4R antagonists have been investigated as potential treatments for the cognitive deficits associated with schizophrenia.[1]
Conclusion and Future Directions
While direct experimental data on this compound is not yet publicly available, the extensive research on its close structural analogs provides a strong rationale for its investigation as a modulator of the dopamine D4 receptor. The 4-(difluorophenoxy)piperidine scaffold has yielded compounds with high affinity, excellent selectivity, and promising drug-like properties.
Future research on this compound should prioritize the following:
-
In Vitro Profiling: Perform comprehensive receptor binding assays, starting with the D4 receptor and expanding to other dopamine receptor subtypes (D1, D2, D3, D5) and other common CNS targets (e.g., serotonin, adrenergic receptors) to establish its affinity and selectivity profile.
-
Functional Assays: Characterize the compound as an antagonist, inverse agonist, or agonist at the D4R using functional assays that measure downstream signaling events (e.g., cAMP accumulation).
-
ADME/PK Studies: Evaluate its metabolic stability in liver microsomes, plasma protein binding, and permeability to assess its potential as a CNS drug candidate.
-
In Vivo Efficacy Studies: If in vitro data is promising, advance the compound to established animal models of neurological disorders, such as rodent models of L-DOPA-induced dyskinesia or cognitive impairment, to evaluate its therapeutic efficacy.
This technical guide provides the foundational knowledge and experimental framework necessary to embark on a thorough investigation of this compound, a compound that holds potential within the promising field of selective D4 receptor modulation for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The strategic incorporation of a 3,4-difluorophenoxy moiety onto the piperidine core significantly influences the physicochemical and pharmacological properties of the resulting compounds, making this a privileged structure in the design of agents targeting the central nervous system (CNS). This document details its synthesis, potential mechanisms of action with a focus on dopamine receptor modulation, and its broader applications in drug discovery. It includes a compilation of relevant quantitative biological data for structurally related analogs, detailed experimental protocols for synthesis and in vitro assays, and visual representations of key synthetic and signaling pathways to guide further research and development.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for a wide array of therapeutic agents. The substitution at the 4-position of the piperidine ring with an aryloxy group has proven to be a particularly fruitful strategy for the development of CNS-active compounds. The introduction of fluorine atoms onto the phenyl ring can further enhance metabolic stability, binding affinity, and blood-brain barrier penetration. This compound emerges as a significant building block in this context, offering a synthetically accessible core for the generation of novel drug candidates. Its structural features suggest potential interactions with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are critical targets in the treatment of numerous neurological and psychiatric disorders.
Physicochemical Properties
While specific experimental data for the title compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds. The hydrochloride salt form enhances aqueous solubility, which is advantageous for formulation and in vitro screening.
| Property | Predicted/Inferred Value | Reference |
| Molecular Formula | C₁₁H₁₄ClF₂NO | |
| Molecular Weight | 249.68 g/mol | |
| CAS Number | 204013-09-2 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| CNS MPO Desirability Score | High (inferred from analogs) | [2] |
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the etherification of a protected 4-hydroxypiperidine with 3,4-difluorophenol, followed by deprotection. The Mitsunobu reaction is a particularly well-suited method for this etherification due to its mild conditions and stereochemical control.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
References
The Structure-Activity Relationship of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a synthetic molecule belonging to the phenoxypiperidine class of compounds. This class has garnered significant interest in medicinal chemistry due to the versatile nature of the piperidine scaffold and the ability of the phenoxy moiety to be substituted to modulate pharmacological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, with a primary focus on its potential as a dopamine D4 receptor antagonist. The information presented herein is synthesized from publicly available research on closely related analogues, offering valuable insights for researchers, scientists, and drug development professionals.
Core Structure and Pharmacological Target
The core structure of the compound features a piperidine ring linked via an ether bond at the 4-position to a 3,4-difluorinated phenyl group. This structural motif is prevalent in a number of centrally active agents. While direct biological data for this compound is not extensively published, extensive research on analogous 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives strongly suggests that the primary pharmacological target is the dopamine D4 receptor.[1][2]
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system of the brain.[1] Its modulation is a key strategy in the development of treatments for various neuropsychiatric disorders.
Structure-Activity Relationship (SAR)
The SAR for this class of compounds can be elucidated by examining the impact of structural modifications on binding affinity at the dopamine D4 receptor. The following sections detail the key SAR points based on data from closely related analogues.
The Role of the Piperidine Ring
The piperidine ring serves as a crucial scaffold, providing the basic nitrogen atom that is likely protonated at physiological pH, facilitating interactions with the receptor. The conformational flexibility of the piperidine ring is also thought to play a role in adopting the optimal geometry for receptor binding.
The Significance of the Phenoxy Moiety
The phenoxy group is a critical component for high-affinity binding. The ether linkage provides a degree of rotational freedom, allowing the phenyl ring to orient itself within the receptor's binding pocket.
Impact of Fluorine Substitution
The 3,4-difluoro substitution pattern on the phenyl ring is a key determinant of potency. In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, the 3,4-difluorophenyl derivative (compound 8b in the cited literature) demonstrated the highest potency in its series with a Ki of 5.5 nM for the D4 receptor.[1] This suggests that the electron-withdrawing nature and the specific positioning of the fluorine atoms are crucial for optimal receptor interaction.
Moving the fluorine to the para-position (4-fluorophenyl, compound 8a) resulted in comparable potency to analogues with other substitutions, while removal of the fluorine (compound 8e) or replacement with chlorine (compound 8d) led to a decrease in binding affinity.[1] This highlights the importance of the specific difluoro substitution pattern.
Quantitative Data for Analogous Compounds
The following table summarizes the binding affinities (Ki) of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues at the human dopamine D4 receptor. This data provides a quantitative basis for understanding the SAR of the 3,4-difluorophenoxy moiety.
| Compound ID (from source) | R-group on Phenoxy Ring | Ki (nM) for D4 Receptor |
| 8a | 4-fluoro | Similar to 7a |
| 8b | 3,4-difluoro | 5.5 |
| 8c | 3-methyl | 13 |
| 8d | 4-chloro | 53 |
| 8e | H | 27 |
| 8f | 3-fluoro-4-methyl | 72 |
| 9k | 3,4-difluoro | 2.7 |
| 9n | 3,4-difluoro | 46.8 |
| 9w | 3,4-difluoro | 10.8 |
| 9cc | 3,4-difluoro | 2.6 |
Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[1][2]
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[3H]N-methylspiperone (Radioligand).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Assay Buffer.
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Crude membrane fractions are prepared from HEK293 cells expressing the D4 receptor.[3]
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]N-methylspiperone at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[3]
-
Washing: Wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using appropriate software.[3]
In Vitro Microsomal Stability Assay
This protocol is used to assess the metabolic stability of a compound in liver microsomes.
Materials:
-
Liver microsomes (human or other species).
-
Test compound.
-
Phosphate buffer (pH 7.4).
-
NADPH (cofactor).
-
Acetonitrile or methanol (quenching solvent).
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: Prepare a mixture of the test compound and liver microsomes in phosphate buffer.[4]
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to the mixture and incubate at 37°C.[5]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[4]
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold quenching solvent (e.g., acetonitrile).[5]
-
Protein Precipitation and Centrifugation: Precipitate the microsomal proteins and centrifuge to obtain a clear supernatant.[5]
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[4]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t1/2) and intrinsic clearance (CLint).[6]
Visualizations
General Synthesis Scheme
Caption: General synthetic route to 4-phenoxypiperidine derivatives.
Dopamine D4 Receptor Signaling Pathway
Caption: Antagonism of the Dopamine D4 receptor signaling pathway.
Conclusion
While direct and comprehensive data on this compound remains to be published, a strong case can be built for its activity as a potent dopamine D4 receptor antagonist based on the extensive structure-activity relationship studies of closely related analogues. The 3,4-difluorophenoxy moiety appears to be a key pharmacophore for high-affinity binding. The provided experimental protocols offer a framework for the in vitro characterization of this and similar compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" potential therapeutic applications
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The Neuropharmacological Profile of 4-(3,4-Difluorophenoxy)piperidine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a synthetic compound of significant interest within the field of neuropharmacology. Its structural motif, featuring a piperidine ring linked to a difluorinated phenyl ether, positions it as a compelling candidate for modulating key central nervous system targets. This technical guide provides a comprehensive overview of the potential neuropharmacological properties of this compound, drawing upon structure-activity relationships of analogous molecules. It details established experimental protocols for its characterization, presents comparative quantitative data from related compounds, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1] The introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and blood-brain barrier permeability.[2] Specifically, the 3,4-difluorophenyl moiety is known to participate in favorable interactions with various biological targets.[2] While specific data for this compound is not extensively published, analysis of structurally related compounds suggests its potential interaction with monoamine transporters and dopamine receptors.[2] This guide aims to provide a foundational understanding of its likely neuropharmacological profile and a practical framework for its empirical investigation.
Potential Neuropharmacological Targets and Mechanism of Action
Based on the pharmacology of structurally similar phenoxypiperidine analogs, this compound is hypothesized to interact with several key neuropharmacological targets.
Monoamine Transporters
Compounds with a phenoxypiperidine core often exhibit affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation is a key strategy in the treatment of depression, ADHD, and other neuropsychiatric disorders.[4][5] It is plausible that this compound acts as a reuptake inhibitor at one or more of these transporters, leading to an increase in extracellular monoamine levels.[4]
Dopamine D4 Receptor
Recent studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have identified potent and selective antagonists of the dopamine D4 receptor. The 3,4-difluorophenoxy moiety, in particular, has been shown to contribute to high binding affinity for the D4 receptor. Antagonism of the D4 receptor is a promising therapeutic strategy for L-DOPA-induced dyskinesias in Parkinson's disease.[6]
Quantitative Data of Structurally Related Compounds
To provide a framework for the potential potency of this compound, the following tables summarize binding affinity data (Ki in nM) for structurally analogous compounds at the dopamine D4 receptor and various monoamine transporters.
Table 1: Binding Affinities (Ki, nM) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs at the Human Dopamine D4 Receptor
| Compound ID | R-Group (Phenoxy Moiety) | D4 Ki (nM) |
| 9k | 3,4-Difluorophenoxy | 2.7[6] |
| 8b | 3,4-Difluorophenyl | 5.5[6] |
| 9j | 4-Cyanophenoxy | 1.7[6] |
| 9L | 4-Fluoro-3-methylphenoxy | 6.5[6] |
| 8c | 3-Methylphenyl | 13[6] |
| 8e | Phenyl | 27[6] |
| 8d | 4-Chlorophenyl | 53[6] |
Data extracted from literature on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.
Table 2: Binding Affinities (Ki, nM) of Reference Compounds at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Rimcazole | 248 | - | - |
| GBR 12909 | 5 | - | - |
| Desipramine | - | 1.1 | 190 |
| Nisoxetine | - | 0.8 | 89 |
| Fluoxetine | 2700 | 1200 | 1.2 |
| Imipramine | 6800 | 1.3 | 0.4 |
This table provides reference values for known monoamine transporter inhibitors to serve as a benchmark for experimental results.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the neuropharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
Radioligand: [³H]WIN 35,428
-
Non-specific binding control: 10 µM GBR 12909
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.[7]
Procedure:
-
Membrane Preparation:
-
Culture hDAT-expressing HEK293 cells to confluency.[7]
-
Harvest and homogenize cells in ice-cold assay buffer.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[8]
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[7]
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration.[8]
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate: 50 µL of assay buffer (total binding), 50 µL of 10 µM GBR 12909 (non-specific binding), or 50 µL of varying concentrations of the test compound.[7]
-
Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).[7]
-
Add 100 µL of the membrane preparation (20-50 µg of protein).[7]
-
Incubate at 4°C for 2-3 hours.[7]
-
-
Detection and Data Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[9]
-
Wash the filters three times with ice-cold wash buffer.[8]
-
Measure radioactivity using a scintillation counter.[8]
-
Calculate specific binding by subtracting non-specific from total binding.[8]
-
Determine the IC₅₀ value by non-linear regression of the competition curve.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
Objective: To determine the binding affinity (Ki) of the test compound for the human norepinephrine transporter.
Materials:
-
HEK293 or CHO cells stably expressing human NET (hNET)
-
Radioligand: [³H]Nisoxetine
-
Non-specific Binding Control: 10 µM Desipramine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[10]
-
Other materials are as listed for the DAT binding assay.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the DAT binding assay, using hNET-expressing cells.[10]
-
Binding Assay:
-
In a 96-well plate, add in triplicate: 50 µL of assay buffer (total binding), 50 µL of 10 µM Desipramine (non-specific binding), or 50 µL of varying concentrations of the test compound.[10]
-
Add 50 µL of [³H]Nisoxetine (final concentration ~1 nM).[10]
-
Add 100 µL of the membrane preparation (20-40 µg of protein).[10]
-
Incubate, filter, and measure radioactivity as described for the DAT assay.
-
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the DAT assay.[10]
Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)[11]
-
Radioligand: [³H]Imipramine[12]
-
Non-specific Binding Control: 200 µM Imipramine[12]
-
Other materials are as listed for the DAT binding assay.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the DAT binding assay, using hSERT-expressing cells.[12]
-
Binding Assay:
-
In a 96-well plate, add in triplicate: 25 µL of assay buffer (total binding), 25 µL of 200 µM Imipramine (non-specific binding), or 25 µL of varying concentrations of the test compound.[12]
-
Add 25 µL of [³H]Imipramine.[12]
-
Add diluted membranes to a final volume of 550 µL.[12]
-
Incubate, filter, and measure radioactivity as described for the DAT assay.
-
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the DAT assay.
Functional Uptake Assays
Objective: To measure the functional potency (IC₅₀) of the test compound to inhibit dopamine uptake.
Materials:
-
hDAT-expressing cells (e.g., HEK293 or COS-7)
-
Radiolabeled substrate: [³H]Dopamine
-
Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or similar
-
Non-specific uptake control: A known DAT inhibitor like nomifensine (10 µM)[7]
Procedure:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to confluency.[13]
-
Assay Protocol:
-
Termination and Detection:
-
Terminate uptake by rapidly washing the cells three times with ice-cold uptake buffer.[7]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of dopamine uptake and calculate the IC₅₀ value using non-linear regression.[13]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Dopamine signaling at the synapse, highlighting the role of the dopamine transporter (DAT).
Caption: General workflow for a competitive radioligand binding assay.
Caption: Workflow for a functional neurotransmitter uptake inhibition assay.
Conclusion
While direct experimental data on this compound is limited in the public domain, the analysis of its structural features and comparison with related compounds strongly suggest its potential as a modulator of monoaminergic systems, particularly as a dopamine D4 receptor antagonist or a monoamine reuptake inhibitor. The provided experimental protocols offer a robust framework for the comprehensive in vitro characterization of this compound. Further investigation is warranted to elucidate its precise mechanism of action, selectivity profile, and therapeutic potential. This guide serves as a valuable resource for researchers embarking on the study of this and other novel phenoxypiperidine derivatives.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 3. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and application of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. Its unique structural features, particularly the difluorinated phenyl ring, offer significant advantages in the design of novel therapeutic agents, primarily by enhancing metabolic stability and modulating receptor binding affinity. This document provides a comprehensive overview of its properties, detailed synthetic protocols, and its application in the development of neuropharmacological agents, with a focus on dopamine D4 receptor antagonists.
Core Properties and Specifications
This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.
| Property | Value |
| Molecular Formula | C₁₁H₁₄ClF₂NO |
| Molecular Weight | 249.68 g/mol |
| CAS Number | 204013-09-2 |
| Appearance | White to off-white solid |
| pKa (Predicted) | 9.58 ± 0.10 |
| Boiling Point (Predicted) | 285.2 ± 40.0 °C |
| Density (Predicted) | 1.181 ± 0.06 g/cm³ |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process: the formation of a Boc-protected intermediate, followed by acidic deprotection. Two common methods for the initial etherification are the Williamson ether synthesis and the Mitsunobu reaction.
Experimental Workflow: Synthesis of this compound
Methodological & Application
In Vitro Assay Guide for 4-(3,4-Difluorophenoxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 4-(3,4-Difluorophenoxy)piperidine hydrochloride belongs to a class of molecules with a high potential for activity at key neurological targets. Structural similarities to known pharmacologically active agents suggest that its primary modes of action likely involve modulation of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and/or dopamine receptors, with a potential for selectivity towards the D4 subtype.[1]
This guide provides a comprehensive suite of in vitro assays to thoroughly characterize the pharmacological profile of this compound. The protocols detailed below will enable the determination of its binding affinity and functional activity at these targets, providing crucial data for its evaluation as a potential therapeutic agent.
Pharmacological Target Overview
Monoamine Transporters (DAT, SERT, NET): These transmembrane proteins are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[1][2] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[2]
Dopamine D4 Receptor: A member of the D2-like family of G protein-coupled receptors (GPCRs), the D4 receptor is implicated in a variety of neurological and psychiatric conditions, including schizophrenia and ADHD.[3] It is coupled to Gαi, and its activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Data Presentation
Table 1: Radioligand Binding Affinity (Ki) for Monoamine Transporters
| Target | Radioligand | Test Compound Concentration Range | Non-specific Ligand | Ki (nM) |
| hDAT | [³H]WIN 35,428 | 0.1 nM - 10 µM | 10 µM GBR 12909 | Data to be determined |
| hSERT | [³H]Citalopram | 0.1 nM - 10 µM | 10 µM Fluoxetine | Data to be determined |
| hNET | [³H]Nisoxetine | 0.1 nM - 10 µM | 10 µM Desipramine | Data to be determined |
Table 2: Functional Activity (IC50) at Monoamine Transporters (Uptake Inhibition)
| Target | Substrate | Test Compound Concentration Range | IC50 (nM) |
| hDAT | [³H]Dopamine | 0.1 nM - 10 µM | Data to be determined |
| hSERT | [³H]Serotonin | 0.1 nM - 10 µM | Data to be determined |
| hNET | [³H]Norepinephrine | 0.1 nM - 10 µM | Data to be determined |
Table 3: Radioligand Binding Affinity (Ki) for Dopamine D4 Receptor
| Target | Radioligand | Test Compound Concentration Range | Non-specific Ligand | Ki (nM) |
| hD4 | [³H]Spiperone | 0.1 nM - 10 µM | 10 µM Haloperidol | Data to be determined |
Table 4: Functional Activity (IC50) at Dopamine D4 Receptor (cAMP Assay)
| Assay Type | Forskolin Concentration | Test Compound Concentration Range | IC50 (nM) |
| Antagonist Mode | 1 µM | 0.1 nM - 10 µM | Data to be determined |
Experimental Protocols
Radioligand Binding Assays
These assays determine the affinity of the test compound for the target receptor or transporter by measuring its ability to compete with a specific radioligand.
1.1. Membrane Preparation:
-
Culture cells stably expressing the human transporter (hDAT, hSERT, or hNET) or receptor (hD4) to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparations at -80°C until use.
1.2. Competition Binding Assay Protocol:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
Assay Buffer
-
Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg)
-
Radioligand at a concentration close to its Kd (see Table 1)
-
Varying concentrations of this compound (e.g., 11-point concentration-response curve).
-
For determining non-specific binding, use a high concentration of a known non-specific ligand (see Table 1) instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Figure 1: Workflow for Radioligand Binding Assay.
Monoamine Transporter Uptake Assay (Radiolabeled)
This functional assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
-
Plate cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to a confluent monolayer.
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the respective [³H]-labeled neurotransmitter (dopamine, serotonin, or norepinephrine) at a concentration near its Km.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the radioactivity.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Figure 2: Workflow for Monoamine Transporter Uptake Assay.
Dopamine D4 Receptor Functional Assay (cAMP Measurement)
This assay determines the functional effect of the test compound on the D4 receptor by measuring changes in intracellular cAMP levels.
-
Plate cells stably expressing the hD4 receptor in a 96-well plate.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a D4 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to induce a measurable cAMP level for inhibition).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[6]
-
Determine the IC50 value for antagonist activity by analyzing the concentration-response data.
Signaling Pathway Diagrams
Figure 3: Monoamine Transporter Signaling Pathway.
Figure 4: Dopamine D4 Receptor Signaling Pathway.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 4-(3,4-Difluorophenoxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vivo evaluation of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a novel compound with potential antipsychotic properties. The experimental designs outlined below are standard preclinical models for assessing antipsychotic efficacy and extrapyramidal side effect liability. The protocols are intended to guide researchers in pharmacology and drug development in characterizing the preclinical profile of this and similar compounds. Based on its structure, this compound is hypothesized to interact with central nervous system targets relevant to psychosis, such as dopamine and serotonin receptors. Atypical antipsychotics, for instance, often exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2]
Hypothesized Mechanism of Action: D2/5-HT2A Receptor Modulation
Many effective atypical antipsychotic drugs mediate their effects through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism or inverse agonism.[1][3][4] D2 receptor blockade in the mesolimbic pathway is thought to reduce the positive symptoms of psychosis.[5][6] Concomitant 5-HT2A receptor blockade is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, potentially alleviating negative and cognitive symptoms, and to reduce the risk of extrapyramidal side effects (EPS) that are common with agents that only block D2 receptors.[2][3]
The diagram below illustrates a simplified signaling cascade for D2 and 5-HT2A receptors.
Experimental Workflow for In Vivo Evaluation
A structured approach is critical for the efficient in vivo characterization of a novel antipsychotic candidate. The workflow should begin with pharmacokinetic profiling to establish dose-exposure relationships, followed by primary efficacy models and finally, assessments of potential side effects.
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral dose, to inform dose selection for subsequent efficacy and safety studies.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight prior to dosing but have free access to water.[7]
-
Compound Formulation: The test compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentration.
-
Dosing: A single oral dose (e.g., 10 mg/kg) is administered via oral gavage using a ball-tipped gavage needle.[8][9][10] The volume administered is typically 5-10 mL/kg.[10]
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or via submandibular bleed at multiple time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8][11] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software.
Data Presentation: Representative Pharmacokinetic Data
The following table presents illustrative pharmacokinetic data for a hypothetical compound with properties similar to known oral antipsychotics in rats.[11]
| Parameter | Unit | Value |
| Dose (Oral) | mg/kg | 10 |
| Cmax (Maximum Concentration) | ng/mL | 450 |
| Tmax (Time to Cmax) | h | 1.0 |
| AUC(0-24) (Area Under the Curve) | ng*h/mL | 2800 |
| t1/2 (Elimination Half-life) | h | 4.5 |
Efficacy Model: Amphetamine-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic efficacy of this compound by evaluating its ability to inhibit locomotor hyperactivity induced by d-amphetamine, a standard preclinical model for psychosis.[12][13]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect horizontal movement.[12]
-
Habituation: Mice are habituated to the activity chambers for 30-60 minutes before drug administration.[13][14]
-
Dosing:
-
The test compound (or vehicle) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg).
-
After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), mice are administered d-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.[13]
-
-
Locomotor Activity Recording: Immediately after the d-amphetamine injection, locomotor activity (total distance traveled or number of beam breaks) is recorded for 60-90 minutes.[12]
-
Data Analysis: The total locomotor activity counts are compared between treatment groups using ANOVA followed by post-hoc tests. The dose that produces a 50% reduction in amphetamine-induced hyperactivity (ED50) can be calculated.
Data Presentation: Representative Locomotor Activity Data
This table shows representative data on the effect of the test compound on d-amphetamine-induced hyperlocomotion in mice.[15][16][17]
| Treatment Group | Dose (mg/kg) | Mean Locomotor Counts (± SEM) | % Inhibition of Amphetamine Effect |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Amphetamine | 2.5 | 8500 ± 650 | 0% |
| Test Compound + Amphetamine | 1 | 6800 ± 540 | 24.3% |
| Test Compound + Amphetamine | 3 | 4200 ± 380 | 61.4% |
| Test Compound + Amphetamine | 10 | 2100 ± 210 | 91.4% |
| Haloperidol + Amphetamine | 0.1 | 3500 ± 300 | 71.4% |
| p<0.01, ***p<0.001 vs. Vehicle + Amphetamine group |
Side Effect Model: Catalepsy Bar Test in Rats
Objective: To evaluate the potential of this compound to induce catalepsy, a rodent model used to predict extrapyramidal side effect (EPS) liability in humans.[18][19][20]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a height of 9-10 cm above the bench surface.[18]
-
Dosing: The test compound, a positive control (e.g., haloperidol), or vehicle is administered (e.g., i.p. or p.o.).
-
Catalepsy Assessment: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), each rat's forepaws are gently placed on the bar.[21][22] The time taken for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.[23]
-
Data Analysis: The latency to descend from the bar is compared across treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test). The dose that produces catalepsy in 50% of the animals (ED50) can be determined.
Data Presentation: Representative Catalepsy Data
The following table provides illustrative data from a catalepsy bar test in rats. Atypical antipsychotics are expected to have a lower propensity to induce catalepsy compared to typical antipsychotics like haloperidol.[18][23]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Descent Latency (s ± SEM) at 60 min |
| Vehicle | - | 8 ± 2 |
| Test Compound | 10 | 15 ± 4 |
| Test Compound | 30 | 45 ± 12 |
| Test Compound | 100 | 95 ± 25** |
| Haloperidol (Positive Control) | 1 | 165 ± 15*** |
| Clozapine (Negative Control) | 20 | 12 ± 3 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group |
Conclusion
The protocols described provide a foundational framework for the in vivo characterization of this compound. By systematically evaluating its pharmacokinetic properties, efficacy in a predictive model of psychosis, and potential for motor side effects, researchers can build a comprehensive preclinical profile. This data is essential for making informed decisions regarding the compound's potential for further development as a novel antipsychotic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. b-neuro.com [b-neuro.com]
- 13. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Restoration of amphetamine-induced locomotor sensitization in dopamine D1 receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability | Semantic Scholar [semanticscholar.org]
- 20. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3,4-Difluorophenoxy)piperidine hydrochloride Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine derivatives represent a significant class of compounds in medicinal chemistry, with a diverse range of biological activities. These compounds are being investigated for various therapeutic applications, including the treatment of neurological disorders and cancer.[1][2][3] Structurally similar compounds to 4-(3,4-difluorophenoxy)piperidine hydrochloride have shown potential as dopamine D4 receptor antagonists and inhibitors of heat shock protein 70 (HSP70).[3][4][5] Furthermore, related molecules like 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) and its acryloyl derivative (A-DiFiD) have demonstrated anti-cancer properties by modulating key signaling pathways such as Notch and targeting the c-Jun proto-oncogene.[6][7]
These application notes provide a generalized protocol for the initial in vitro evaluation of this compound in cancer cell lines. The methodologies are based on established protocols for similar compounds and are intended to serve as a starting point for further investigation into its specific mechanism of action.
Data Presentation
Due to the lack of specific experimental data for this compound, the following table presents hypothetical data to illustrate how to structure quantitative results from cell-based assays.
| Cell Line | Assay Type | IC50 (µM) | Treatment Duration (hours) |
| Pancreatic Cancer (e.g., PANC-1) | Cell Viability (MTT) | 8.5 | 72 |
| Head and Neck Squamous Cell Carcinoma (e.g., FaDu) | Cell Viability (MTT) | 12.2 | 72 |
| Breast Cancer (e.g., MCF-7) | Cell Viability (MTT) | > 50 | 72 |
| Normal Fibroblasts (e.g., NIH-3T3) | Cell Viability (MTT) | > 100 | 72 |
Experimental Protocols
Reagent Preparation and Storage
Compound Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9] Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[8] For long-term storage, it is advisable to store it at room temperature in an inert atmosphere.[10]
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in an appropriate solvent such as dimethyl sulfoxide (DMSO).[11]
-
Ensure the compound is completely dissolved by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.[11]
Cell Culture
Cell Line Selection: Based on the activity of similar compounds, initial screening could include pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2), head and neck squamous cell carcinoma lines (e.g., FaDu, SCC-25), and breast cancer cell lines (e.g., MCF-7, MDA-MB-231).[3][6][7] A non-cancerous cell line (e.g., normal human fibroblasts) should be included as a control to assess general cytotoxicity.
Standard Cell Culture Conditions:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculture the cells regularly to maintain them in the exponential growth phase.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard long-term drug treatment protocols.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).[11]
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of the compound.
Hypothesized Signaling Pathway
Based on the activity of similar compounds, this compound might inhibit cancer cell proliferation by modulating signaling pathways like Notch or c-Jun/AP-1.
Caption: Potential mechanisms of anti-cancer activity.
References
- 1. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. aaronchem.com [aaronchem.com]
- 10. 4-(2,4-Difluorophenoxy)piperidine hydrochloride | 1171775-66-8 [sigmaaldrich.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3,4-Difluorophenoxy)piperidine hydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are generalized for the administration of research compounds to animal models. Currently, there is a lack of specific published data on the in vivo administration, pharmacokinetics, and pharmacodynamics of 4-(3,4-Difluorophenoxy)piperidine hydrochloride. The information provided herein is based on standard laboratory procedures and data from structurally related piperidine derivatives. Researchers should conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental needs.
Introduction
This compound is a synthetic compound with a piperidine core, a structure common in many neuropharmacological agents. Based on the activities of structurally similar molecules, this compound is hypothesized to have potential as a modulator of central nervous system targets. For instance, various 4-substituted piperidine derivatives have been investigated for their roles as dopamine D4 receptor antagonists and acetylcholinesterase (AChE) inhibitors.[1][2][3]
Dopamine D4 receptor antagonism is a mechanism of interest for treating conditions like L-DOPA induced dyskinesias in Parkinson's disease.[3] Acetylcholinesterase inhibition, on the other hand, is a well-established strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.[1][4][5][6]
Given the absence of specific data for this compound, the following protocols for oral and intraperitoneal administration are provided as a general guide for preclinical evaluation in rodent models.
Potential Signaling Pathways (Hypothesized)
Based on the pharmacology of related piperidine compounds, two potential signaling pathways are presented below. It is crucial to note that these are hypothetical targets for this compound and require experimental validation.
Figure 1: Hypothesized Dopamine D4 Receptor Antagonism Pathway.
Figure 2: Hypothesized Acetylcholinesterase Inhibition Pathway.
Quantitative Data Summary (General Recommendations)
The following tables provide general guidelines for substance administration in mice and rats. Specific parameters for this compound are not available and must be determined empirically.
Table 1: Recommended Maximum Administration Volumes
| Species | Route of Administration | Maximum Volume (mL/kg) |
|---|---|---|
| Mouse | Oral (Gavage) | 10 |
| Intraperitoneal (IP) | 10 | |
| Rat | Oral (Gavage) | 10-20 |
| Intraperitoneal (IP) | 10 |
Source: General guidelines for animal studies.[7][8]
Table 2: Recommended Needle/Tube Sizes for Administration
| Species | Weight (g) | Oral Gavage Tube Gauge | Intraperitoneal Needle Gauge |
|---|---|---|---|
| Mouse | < 14 | 24G | 25-27G |
| 15 - 25 | 20-22G | 25-27G | |
| 25 - 35 | 18-20G | 25-27G | |
| Rat | 100 - 250 | 16-18G | 23-25G |
| > 250 | 16G | 23-25G |
Source: Standard protocols for rodent procedures.[7][8][9][10]
Experimental Protocols
Preparation of Dosing Solution
The solubility of this compound in common vehicles must be determined prior to in vivo studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.9% saline, PBS, or a solution containing a solubilizing agent like Tween 80 or DMSO)
-
Sterile tubes
-
Vortex mixer
-
pH meter
Protocol:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the administration volume (mL/kg).
-
Weigh the required amount of this compound.
-
In a sterile tube, add the compound to a small amount of the chosen vehicle.
-
Vortex until the compound is fully dissolved. If solubility is an issue, gentle warming or sonication may be employed, ensuring the compound's stability is not compromised. For compounds with low aqueous solubility, a suspension may be prepared using a vehicle such as 0.5% methylcellulose.
-
Adjust the pH of the final solution to a physiologically compatible range (typically pH 6.5-7.5) if necessary.
-
Bring the solution to the final volume with the vehicle.
-
Ensure the final solution is sterile, especially for intraperitoneal injections. This can be achieved by sterile filtering if the compound is soluble, or by using aseptic preparation techniques.
Figure 3: Workflow for Dosing Solution Preparation.
Protocol for Oral Gavage in Mice
Oral gavage ensures the direct and accurate administration of a substance into the stomach.[8][9][10]
Materials:
-
Dosing solution
-
Appropriately sized syringe
-
Gavage needle (stainless steel with a ball tip or flexible plastic)
-
Animal scale
Protocol:
-
Weigh the mouse to calculate the precise volume of the dosing solution to be administered.
-
Select the appropriate size gavage needle based on the mouse's weight (see Table 2).
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Fill the syringe with the calculated volume and attach the gavage needle.
-
Firmly but gently restrain the mouse by scruffing the neck and back to immobilize the head. The head and body should form a straight line.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will typically swallow as the needle reaches the pharynx, which facilitates entry into the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is at the pre-measured depth, slowly administer the substance over 2-3 seconds.
-
Gently withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress or discomfort.
Protocol for Intraperitoneal (IP) Injection in Rats
IP injection is a common parenteral route for systemic administration.[7][11][12][13]
Materials:
-
Sterile dosing solution
-
Sterile syringe and needle (see Table 2)
-
70% ethanol for disinfection
-
Animal scale
Protocol:
-
Warm the sterile dosing solution to room or body temperature.
-
Weigh the rat to calculate the correct injection volume.
-
Draw up the calculated volume into a sterile syringe with an appropriate needle.
-
Restrain the rat securely. For a one-person technique, the rat can be held with its back against the handler's forearm. For a two-person technique, one person restrains the animal while the other performs the injection.
-
Position the rat so its head is tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Gently pull back on the plunger (aspirate) to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If aspiration is clear, slowly inject the substance.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential revival of cholinesterase inhibitors as drugs in veterinary medicine [frontiersin.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dopamine D4 Receptor Binding Assay Using 4-(3,4-Difluorophenoxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuroscience and drug discovery.[1][2] Primarily expressed in the prefrontal cortex, amygdala, and retina, it plays a crucial role in cognitive processes, emotional regulation, and attention.[3][4] Dysregulation of D4 receptor signaling is implicated in various neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][3] The D4 receptor couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3][5][6]
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a novel synthetic ligand designed for high-affinity binding to the dopamine D4 receptor. Its structural features, particularly the difluorophenoxy moiety, are anticipated to confer selectivity and potent interaction with the receptor's binding pocket. These application notes provide a detailed protocol for characterizing the binding of this compound to the human dopamine D4 receptor using a competitive radioligand binding assay.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Piperidine, 4-(3,4-difluorophenoxy)-, hydrochloride (1:1) |
| CAS Number | 204013-09-2 |
| Molecular Formula | C₁₁H₁₃F₂NO · HCl |
| Molecular Weight | 249.68 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Binding Affinity of Related Compounds
While direct binding data for this compound is not extensively published, data from structurally related difluoropiperidine analogs demonstrate high affinity for the dopamine D4 receptor. This suggests that this compound is also likely to be a potent D4 receptor ligand.
| Compound | Receptor Subtype | Reported Kᵢ (nM) |
| Compound 9k (a 3,4-difluorophenoxy analog) | Dopamine D4 | 2.7 |
| Compound 7b (a 3,4-difluoro analog) | Dopamine D4 | 140 - 320 |
| Compound 14a (a 4,4-difluoro-3-(phenoxymethyl)piperidine analog) | Dopamine D4 | 0.3 |
Data for related compounds are sourced from a study on novel 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.[7][8][9][10]
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gαi/o-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The Gαi subunit then inhibits adenylyl cyclase, which in turn reduces the production of the second messenger cAMP.
Figure 1: Dopamine D4 receptor signaling cascade.
Experimental Protocols
I. Preparation of Cell Membranes Expressing Dopamine D4 Receptors
This protocol describes the preparation of crude membrane fractions from HEK293 cells stably expressing the human dopamine D4 receptor.
Materials:
-
HEK293 cells expressing human dopamine D4 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Cell scraper
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Culture HEK293-D4 cells to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold Wash Buffer.
-
Centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Repeat the wash step one more time.
-
Resuspend the final membrane pellet in an appropriate volume of Assay Buffer (see below) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to the dopamine D4 receptor.
Materials:
-
Dopamine D4 receptor membrane preparation (from Protocol I)
-
Radioligand: [³H]-Spiperone (a well-characterized D2-like receptor antagonist)
-
Test Compound: this compound
-
Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours at 4°C[11][12][13]
-
Cell harvester/filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer
-
Non-specific Binding (NSB): 50 µL of 10 µM (+)-Butaclamol
-
Test Compound: 50 µL of each dilution of this compound
-
-
Add 50 µL of [³H]-Spiperone solution (prepared in Assay Buffer to a final concentration of ~0.1-0.3 nM, which is near its Kₔ for the D4 receptor) to all wells.[11][12]
-
Add 100 µL of the D4 receptor membrane preparation (diluted in Assay Buffer to a concentration of 10-20 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
Incubate the plate at 25°C for 120 minutes with gentle agitation to reach binding equilibrium.[11][12]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average DPM of the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand ([³H]-Spiperone).
-
Kₔ is the dissociation constant of the radioligand for the D4 receptor.
-
Experimental Workflow Visualization
Figure 2: Workflow for the competitive binding assay.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 4. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Application of 4-(3,4-Difluorophenoxy)piperidine hydrochloride in Glioblastoma Cell Lines: A Review of Available Data
As of the current date, there is no publicly available scientific literature or research data detailing the use of 4-(3,4-Difluorophenoxy)piperidine hydrochloride in glioblastoma cell lines. Comprehensive searches of scholarly databases have not yielded any studies investigating the effects of this specific compound on glioblastoma cell viability, apoptosis, or associated signaling pathways.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for this topic. The creation of such documents requires existing primary research from which to draw information on methodologies, results, and mechanisms of action.
Researchers and drug development professionals interested in the potential of novel piperidine derivatives for glioblastoma therapy are encouraged to consult literature on structurally related compounds or to initiate novel research to explore the efficacy and mechanisms of this compound.
General experimental workflows and signaling pathways commonly investigated in the context of novel anti-glioblastoma agents are presented below for informational purposes. These diagrams represent typical approaches in the field but are not based on any specific data for the requested compound.
General Experimental Workflow for Screening Anti-Glioblastoma Compounds
Caption: A generalized workflow for the initial in vitro evaluation of a novel compound against glioblastoma cell lines.
Commonly Dysregulated Signaling Pathways in Glioblastoma
Caption: Simplified diagram of the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently hyperactivated in glioblastoma.
Unveiling the Biological Role of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride: A Case of Mistaken Identity
Initial investigations into the biological activity of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, prompted by a query regarding its use as a C-C chemokine receptor 2 (CCR2) antagonist in cell culture experiments, have revealed a case of mistaken identity. Based on available scientific literature, this compound is not a recognized CCR2 antagonist. Instead, research points towards a closely related compound with a distinct biological target: the Dopamine 4 Receptor (D4R).
A comprehensive review of scientific databases and publications indicates no direct evidence supporting the activity of this compound as a CCR2 antagonist. However, a structurally similar compound, a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative featuring a 3,4-difluorophenoxy moiety, has been synthesized and characterized as a potent D4R antagonist with a reported Ki value of 2.7 nM.[1][2][3] This highlights the critical importance of precise chemical identification in biological research.
This document, therefore, pivots to provide detailed application notes and protocols based on the scientifically validated activity of a D4R antagonist, using the aforementioned 3,4-difluorophenoxy-containing piperidine derivative as a representative model. These guidelines are intended for researchers, scientists, and drug development professionals investigating the D4R signaling pathway.
Application Notes: D4R Antagonism in Cell Culture
The Dopamine 4 receptor is a G protein-coupled receptor primarily expressed in the brain, with significant interest in its role in neuropsychiatric disorders. The following application notes are based on the use of a representative D4R antagonist with a 3,4-difluorophenoxy-piperidine scaffold.
| Parameter | Recommendation |
| Target | Dopamine 4 Receptor (D4R) |
| Cell Lines | HEK293 or CHO cells stably expressing human D4R |
| Concentration Range | 1 nM - 10 µM (for initial dose-response studies) |
| Solvent | DMSO (final concentration in culture should be <0.1%) |
| Key Applications | Receptor binding assays, functional assays (e.g., cAMP inhibition), signaling pathway analysis |
Experimental Protocols
Detailed methodologies for key experiments involving a representative D4R antagonist are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the Dopamine 4 Receptor.
Materials:
-
HEK293-hD4R cell membranes
-
[³H]-Spiperone (radioligand)
-
Test compound (e.g., 3,4-difluorophenoxy-piperidine derivative)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of a known D4R ligand (e.g., 10 µM haloperidol).
-
Add 50 µL of HEK293-hD4R cell membrane preparation to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values using appropriate software.
Functional Assay: cAMP Inhibition
Objective: To assess the functional antagonism of the test compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-hD4R cells
-
Dopamine (agonist)
-
Test compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Protocol:
-
Seed CHO-hD4R cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Add dopamine (at its EC₈₀ concentration) and forskolin (to stimulate cAMP production) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Generate a dose-response curve and calculate the IC₅₀ value for the test compound.
Visualizing the Dopamine 4 Receptor Signaling Pathway and Experimental Workflow
To further aid researchers, the following diagrams illustrate the D4R signaling pathway and a typical experimental workflow for screening D4R antagonists.
References
Application Notes and Protocols: Preparation of Stock Solutions for 4-(3,4-Difluorophenoxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a piperidine derivative with potential applications in pharmaceutical research and drug development. Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of stock solutions of this compound in common laboratory solvents, along with information on its solubility, stability, and safe handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1051919-38-0 | [1] |
| Molecular Formula | C₁₁H₁₄ClF₂NO | N/A |
| Molecular Weight | 249.69 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Refrigerator | [1] |
Solubility
Recommended Solvents for Stock Solutions:
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Good | A common solvent for preparing high-concentration stock solutions of organic molecules for biological assays. |
| Ethanol | Moderate to Good | Can be used as an alternative to DMSO for certain applications. |
| Water | Low to Moderate | As a hydrochloride salt, it will have some aqueous solubility, which can be enhanced by pH adjustment. |
Safety and Handling Precautions
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray).[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.497 mg of the compound (Molecular Weight = 249.69 g/mol ).
-
Adding the Solvent: Add the calculated amount of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolving the Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Fluorinated piperidine compounds are generally stable in DMSO.[3]
Preparation of Aqueous Working Solutions
This protocol describes the preparation of aqueous working solutions from the DMSO stock solution for use in biological assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing the Stock Solution: Thaw the frozen DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentrations. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced effects on biological systems.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound and its stock solutions.
| Form | Storage Condition | Stability Notes |
| Solid | Refrigerator, desiccated | Protect from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Fluorinated piperidines are generally stable in DMSO solution.[3] |
| Aqueous Working Solutions | 2-8°C (short-term) | Prepare fresh for each experiment. Some fluorinated piperidines can exhibit instability in aqueous solutions over time.[4] |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing DMSO stock and aqueous working solutions.
Decision Logic for Solvent Selection
Caption: Decision tree for selecting an appropriate solvent.
References
- 1. This compound | 1051919-38-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Instability of δ-Fluorobutylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Analysis of 4-(3,4-Difluorophenoxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive purity assessment of this compound, employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is suitable for this compound due to the presence of the UV-active difluorophenyl group.
Application Note
This method provides a robust and reliable means to separate the main component from potential process-related impurities and degradation products. The use of a C18 column offers excellent resolving power for compounds of moderate polarity. The mobile phase, consisting of acetonitrile and acidified water, ensures good peak shape and retention. This method is suitable for routine quality control and for the quantification of known and unknown impurities.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade, for mobile phase modification.
-
This compound: Reference standard of known purity.
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B. |
Data Presentation: Typical Impurity Profile
| Impurity | Retention Time (min) | Specification Limit (%) |
| 4-Hydroxypiperidine | ~3.5 | ≤ 0.15 |
| 1,2-Difluorobenzene | Volatile, not detected by this method | - |
| Unidentified Impurity 1 | ~12.8 | ≤ 0.10 |
| 4-(3,4-Difluorophenoxy)piperidine | ~15.2 | ≥ 99.0 |
| Unidentified Impurity 2 | ~18.1 | ≤ 0.10 |
Quantitative ¹⁹F NMR (qNMR) for Absolute Purity Determination
Due to the presence of two fluorine atoms, ¹⁹F qNMR is a highly specific and accurate primary method for determining the absolute purity of this compound. This technique does not require a reference standard of the analyte itself and provides a direct measure of purity against a certified internal standard.
Application Note
¹⁹F qNMR offers several advantages over chromatographic techniques for purity assessment of fluorinated compounds, including a wide chemical shift range that minimizes signal overlap, high sensitivity, and a direct proportionality between signal area and the number of fluorine nuclei.[][2] This method is ideal for the certification of reference materials and for providing an orthogonal check on HPLC purity results.
Experimental Protocol: ¹⁹F qNMR Method
1. Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer with a fluorine-observe probe, operating at a field strength of 400 MHz or higher.
2. Reagents and Standards:
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): A certified reference material with a known purity and a well-resolved ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid or another suitable fluorinated compound).
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | A standard 90° pulse-acquire sequence. |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing signal (analyte or IS) |
| Number of Scans | ≥ 16 (for good signal-to-noise) |
| Temperature | 298 K |
5. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC. This can include residual starting materials or low molecular weight by-products.
Application Note
This GC-MS method is designed to identify potential volatile impurities in this compound. The use of a general-purpose, low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) provides good separation for a wide range of compounds. Electron ionization (EI) at 70 eV will generate reproducible fragmentation patterns that can be compared against mass spectral libraries for impurity identification.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a temperature-programmable oven.
-
MS Detector: A mass spectrometer (e.g., quadrupole) capable of electron ionization.
2. Reagents and Consumables:
-
Solvent: Methanol or Dichloromethane (GC grade).
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
3. GC-MS Conditions:
| Parameter | Value |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| Sample Preparation | Dissolve 1 mg/mL of the sample in the chosen solvent. |
Visualized Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for ¹⁹F qNMR Purity Determination.
Caption: Workflow for GC-MS Volatile Impurity Analysis.
References
Application Notes and Protocols for the HPLC Analysis of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride
These application notes provide a comprehensive guide for the quantitative analysis of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical development, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are intended for researchers, scientists, and drug development professionals requiring robust analytical methods for purity assessment and quantification.
Principle of Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the separation and quantification of this compound. This technique separates compounds based on their hydrophobicity. The analyte interacts with a non-polar stationary phase (typically C18), and a polar mobile phase is used for elution. The difluorophenoxy group within the molecule provides a chromophore that allows for direct detection using a UV-Vis detector. The absorbance measured is directly proportional to the concentration of the compound.[1]
Experimental Protocols
A generalized experimental protocol for the HPLC analysis of this compound is detailed below. This method is a starting point and may require optimization based on the specific instrumentation and sample matrix.
Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation
A standard HPLC system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Conditions |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic |
| Ratio (Acetonitrile:Water) | 60:40 (v/v) (May require optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (Estimated based on chromophore) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation
Standard Stock Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using methanol as the diluent to obtain a concentration of 1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.
Sample Preparation:
-
For bulk drug samples, prepare a solution with a theoretical concentration within the linear range of the calibration curve using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines. The following table provides typical validation parameters for similar piperidine compounds, which can be used as a benchmark.[1][2][3]
| Parameter | Typical Value |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (Repeatability, %RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.44 µg/mL |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Caption: Logical flow of the HPLC system components.
References
Application Note: TLC Visualization of 4-(3,4-Difluorophenoxy)piperidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3,4-Difluorophenoxy)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective analytical technique used to monitor reaction progress, assess compound purity, and determine appropriate conditions for large-scale purification. The molecular structure of this compound, featuring a difluorinated aromatic ring and a secondary amine (piperidine), allows for several effective visualization methods on a TLC plate. This note provides detailed protocols for the TLC analysis of this compound using both non-destructive and destructive visualization techniques.
Experimental Protocols
Materials and Reagents
| Equipment | Chemicals & Reagents |
| TLC Developing Chamber | This compound |
| UV Lamp (254 nm) | Silica Gel 60 F254 TLC plates (aluminum or glass-backed) |
| Hot Plate or Heat Gun | Dichloromethane (DCM), HPLC grade |
| Capillary Tubes or Micropipette | Methanol (MeOH), HPLC grade |
| Forceps | Ammonium Hydroxide (NH₄OH), 28-30% |
| Fume Hood | Potassium Permanganate (KMnO₄) Stain |
| Glassware (beakers, graduated cylinders) | Potassium Permanganate (KMnO₄) |
| Potassium Carbonate (K₂CO₃) | |
| Sodium Hydroxide (NaOH), 5% aq. | |
| Deionized Water | |
| Ninhydrin Stain | |
| Ninhydrin | |
| n-Butanol | |
| Glacial Acetic Acid |
Protocol 1: Sample and TLC Plate Preparation
-
Prepare Sample Solution: Dissolve 1-2 mg of this compound in 1.0 mL of methanol to create a ~1-2 mg/mL solution.
-
Prepare TLC Plate: Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for sample application.
-
Spot the Plate: Use a capillary tube or micropipette to apply a small spot (1-2 µL) of the sample solution onto the origin line. Ensure the spot is small and concentrated (2-3 mm in diameter). Allow the solvent to fully evaporate.
Protocol 2: Mobile Phase and Plate Development
-
Prepare Mobile Phase: In a fume hood, prepare the mobile phase consisting of 90:10:1 Dichloromethane : Methanol : Ammonium Hydroxide . The addition of a basic modifier like ammonium hydroxide is crucial to prevent peak tailing of the basic piperidine moiety on the acidic silica gel.
-
Equilibrate Chamber: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Develop Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Complete Development: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.
-
Dry the Plate: Allow the plate to air-dry completely in a fume hood before visualization.
Protocol 3: TLC Plate Visualization
Three methods are recommended for comprehensive visualization. It is best practice to perform the non-destructive UV visualization first.
3.1 UV Visualization (Non-Destructive) The difluorophenoxy group in the molecule contains a conjugated aromatic system, making it UV-active.[1][2]
-
Place the completely dry TLC plate under a UV lamp.
-
The compound will appear as a dark spot against the green fluorescent background of the TLC plate.[2][3][4]
-
Gently circle the spot with a pencil to mark its position for Rf calculation.
3.2 Potassium Permanganate (KMnO₄) Staining (Destructive) This is a strong oxidizing stain that is highly effective for visualizing many functional groups, including amines.[4] The compound will appear as a yellow-brown spot on a purple background.[5][6]
-
Stain Preparation: Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of deionized water.[7] This stain is stable for several months when stored in a dark, well-sealed bottle.
-
Staining: Using forceps, quickly dip the TLC plate into the KMnO₄ stain solution for 1-2 seconds.
-
Development: Remove the plate and wipe excess stain from the back with a paper towel. Gently warm the plate with a heat gun or on a hot plate until yellow-brown spots appear against the purple background. Avoid overheating, which can char the plate and obscure the results.
3.3 Ninhydrin Staining (Destructive) Ninhydrin is a specific stain for detecting amines.[8][9][10] Secondary amines like piperidine typically produce a yellow or light yellow spot upon reacting with ninhydrin, which may be less intense than the purple spots seen with primary amines.[5]
-
Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[8]
-
Staining: Dip the TLC plate into the ninhydrin solution.
-
Development: Gently heat the plate with a heat gun. The appearance of a yellow spot indicates the presence of the secondary amine. The color may fade, so the result should be recorded promptly.[11]
Data Presentation and Results
The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The following table summarizes the expected results for the TLC analysis under the specified conditions. The Rf value is an example and may vary slightly based on experimental conditions such as temperature, chamber saturation, and plate quality.
| Parameter | Value / Observation |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | 90:10:1 DCM : MeOH : NH₄OH |
| Example Rf Value | ~ 0.45 |
| UV (254 nm) Visualization | Dark spot on a green fluorescent background |
| KMnO₄ Stain | Yellow-brown spot on a purple background |
| Ninhydrin Stain | Faint yellow spot |
Experimental Workflow Visualization
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Workflow for the TLC analysis of this compound.
Conclusion
This application note provides a reliable and comprehensive protocol for the TLC visualization of this compound. For a quick, non-destructive check, UV visualization at 254 nm is highly effective due to the compound's aromatic nature. For more robust and permanent visualization, staining with potassium permanganate is recommended as it produces a distinct, high-contrast spot. While ninhydrin can also be used, the resulting yellow spot for the secondary amine may be faint. The use of a basic modifier in the mobile phase is critical for achieving sharp, well-defined spots on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. theory.labster.com [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. TLC stains [reachdevices.com]
- 6. chembam.com [chembam.com]
- 7. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 8. Magic Formulas [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Ninhydrin - Wikipedia [en.wikipedia.org]
- 11. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
Research on 4-(3,4-Difluorophenoxy)piperidine hydrochloride in L-DOPA-Induced Dyskinesia Not Found in Publicly Available Literature
Despite a comprehensive search of scientific databases and publicly available research, no studies were identified that specifically investigate the application of 4-(3,4-Difluorophenoxy)piperidine hydrochloride in the context of L-DOPA-induced dyskinesias (LID).
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible due to the absence of foundational research data, experimental methodologies, and established signaling pathways related to this specific compound and its potential effects on LID.
L-DOPA-induced dyskinesia is a significant complication arising from the long-term treatment of Parkinson's disease with Levodopa (L-DOPA). It is characterized by involuntary, erratic, and writhing movements. The underlying pathophysiology is complex and is thought to involve alterations in the dopaminergic and other neurotransmitter systems, including the serotonergic, glutamatergic, and GABAergic systems.
The management of LID remains a critical unmet need in the treatment of Parkinson's disease. Current therapeutic strategies include adjusting L-DOPA dosage, using dopamine agonists, and in some cases, deep brain stimulation. The development of new pharmacological agents to treat LID is an active area of research.
While the chemical structure "4-(3,4-Difluorophenoxy)piperidine" suggests a potential for activity within the central nervous system, and various piperidine derivatives are known to have neurological effects, there is no published evidence to date that "this compound" has been synthesized, tested, or shown to have any efficacy or mechanism of action related to L-DOPA-induced dyskinesias.
Without any preclinical or clinical data, it is impossible to provide the requested:
-
Quantitative Data Presentation: No data exists to be summarized in tables.
-
Experimental Protocols: No experiments have been described in the literature.
-
Signaling Pathway Diagrams: The mechanism of action, if any, is unknown.
Researchers, scientists, and drug development professionals interested in novel treatments for L-DOPA-induced dyskinesias are encouraged to consult the extensive body of literature on compounds that have been and are currently being investigated for this indication. These include drugs targeting various receptors such as serotonin (e.g., 5-HT1A agonists), glutamate (e.g., NMDA receptor antagonists), and dopamine receptors.
Should "this compound" emerge as a compound of interest in future research for L-DOPA-induced dyskinesias, the scientific community would require the publication of foundational studies detailing its synthesis, in vitro and in vivo pharmacology, safety profile, and efficacy in relevant animal models before any standardized protocols or application notes could be developed.
Troubleshooting & Optimization
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 4-(3,4-Difluorophenoxy)piperidine hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS). What should I do?
A1: Poor aqueous solubility is a common issue for many piperidine derivatives. The piperidine ring, while containing a nitrogen atom, can contribute to the overall nonpolar nature of a molecule, especially with the addition of a difluorophenoxy group. Here is a step-by-step approach to address this:
-
pH Adjustment: Since the compound is a hydrochloride salt, it is expected to be more soluble in acidic conditions. The piperidine nitrogen is basic and will be protonated at lower pH, increasing its interaction with water. Try dissolving the compound in a buffer with a lower pH (e.g., pH 4-6).
-
Use of Co-solvents: If pH adjustment is insufficient, consider using a co-solvent. Water-miscible organic solvents can increase the solubility of nonpolar compounds.[1][2][3] Start with a small percentage of a co-solvent like DMSO, ethanol, or PEG 400 and gradually increase the concentration. Be mindful of the tolerance of your experimental system to the chosen co-solvent.
-
Gentle Heating and Sonication: Aiding the dissolution process by gentle heating (e.g., to 37°C) or sonication can help overcome the initial energy barrier for dissolution. However, be cautious about the compound's stability at elevated temperatures.
Q2: I dissolved the compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a classic problem known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly reduced upon addition to the aqueous buffer, causing the compound to crash out of the solution. Here are some strategies to mitigate this:
-
Optimize Final Co-solvent Concentration: Determine the maximum concentration of the organic solvent that your assay can tolerate without affecting the results. Try to keep the final co-solvent concentration as high as possible within this limit.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a buffer containing a higher percentage of an organic co-solvent, and then perform the final dilution into your assay buffer.
-
Lower the Stock Concentration: Preparing a more dilute stock solution in the organic solvent can sometimes prevent precipitation upon dilution into the aqueous phase.
-
Prepare Fresh Solutions: To ensure consistency and avoid issues with compound stability or precipitation over time in stock solutions, it is best to prepare fresh solutions immediately before each experiment.
Q3: I have tried pH adjustment and co-solvents, but the solubility is still not sufficient for my in vivo studies. What are my next options?
A3: For in vivo applications requiring higher concentrations, more advanced formulation strategies may be necessary. These techniques aim to create a more soluble form of the drug or a delivery system that enhances its dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[4]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[5][6][7][8] This can be achieved through methods like solvent evaporation or melting.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[1] Techniques like micronization can be employed.
Frequently Asked Questions (FAQs)
Q1: Why are piperidine-containing compounds often poorly soluble in water?
A1: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when substituted with lipophilic groups like a difluorophenoxy ring. The solubility is highly dependent on the nature and substitution pattern of the piperidine ring.
Q2: What is the expected effect of the hydrochloride salt on the solubility of 4-(3,4-Difluorophenoxy)piperidine?
A2: The formation of a hydrochloride salt is a common strategy to increase the aqueous solubility of basic compounds. The salt form is generally more water-soluble than the free base, particularly in acidic to neutral pH, because the ionized form of the drug has stronger interactions with water molecules.
Q3: Are there any safety precautions I should be aware of when handling this compound?
A3: While specific toxicity data for this compound is not detailed in the provided search results, it is good laboratory practice to handle all chemicals with care. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, and working in a well-ventilated area.
Summary of Solubility Enhancement Strategies
| Strategy | Principle | Potential Effectiveness | Considerations |
| pH Adjustment | Increases the ionization of the basic piperidine nitrogen, leading to greater interaction with polar water molecules. | High (for basic compounds) | Effective in the acidic to neutral pH range. The compound may precipitate at higher pH. |
| Co-solvents | A water-miscible organic solvent is added to the aqueous solution to increase the solubility of nonpolar compounds.[1][2][3] | Moderate to High | The type and concentration of the co-solvent must be compatible with the experimental system. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a soluble inclusion complex.[4] | High | The stoichiometry of the complex needs to be determined. Not all molecules fit well into the cyclodextrin cavity. |
| Solid Dispersion | The drug is dispersed in a solid, water-soluble carrier, which enhances wetting and dissolution.[5][6][7][8] | High | The choice of carrier and preparation method are critical for success. |
| Particle Size Reduction | Increasing the surface area of the solid drug particles leads to a faster dissolution rate.[1] | Moderate | May not significantly increase the equilibrium solubility but can improve the rate of dissolution. |
Experimental Protocols
Protocol for pH-Dependent Solubility Determination
This protocol is used to determine the solubility of a compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[9]
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL at the specified pH and temperature.
Protocol for Solubility Enhancement using Co-solvents
This protocol outlines the steps to determine the effect of a co-solvent on the solubility of the compound.
-
Co-solvent Selection: Choose a panel of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of solutions with varying concentrations of the co-solvent in an aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the pH-dependent solubility protocol described above.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its effective concentration range.
Protocol for Preparing a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile compounds.
-
Component Selection: Choose a water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol).[6][8]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.[6][8]
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve. Characterize the solid dispersion for its dissolution properties and compare it to the pure drug.
Protocol for Cyclodextrin Complexation by Freeze-Drying
This method is often used to obtain amorphous inclusion complexes with high solubility.[4]
-
Component Selection: Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Dissolution: Dissolve the cyclodextrin in water. In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent.
-
Mixing and Equilibration: Slowly add the drug solution to the cyclodextrin solution with constant stirring. Continue stirring the mixture for an extended period (e.g., 24 hours) to allow for complex formation.
-
Freezing: Rapidly freeze the solution, for instance, by immersing the container in liquid nitrogen.[4]
-
Lyophilization: Dry the frozen sample under vacuum using a freeze-dryer to remove the solvent.
-
Characterization: The resulting powder is the drug-cyclodextrin inclusion complex. Evaluate its solubility and dissolution characteristics compared to the uncomplexed drug.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. wjbphs.com [wjbphs.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. japsonline.com [japsonline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. who.int [who.int]
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" stability in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(3,4-Difluorophenoxy)piperidine hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous buffer?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH of the buffer: The piperidine ring contains a basic nitrogen atom, making the compound's stability pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[1][2]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3] For optimal stability, storage at refrigerated temperatures (2-8 °C) is generally recommended.
-
Light Exposure: Similar to many pharmaceutical compounds, exposure to light, particularly UV light, can induce photolytic degradation.[4] It is advisable to protect solutions from light by using amber vials or storing them in the dark.
-
Presence of Oxidizing Agents: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxide or ring-opened byproducts.[5][6] Avoid buffers containing strong oxidizing agents or exposure to atmospheric oxygen for extended periods.
-
Buffer Composition: While less common, certain buffer components could potentially react with the compound. It is crucial to use high-purity water and buffer reagents.
Q2: I am observing a decrease in the concentration of my compound over time in my buffered solution. How can I confirm if this is due to degradation?
A2: A time-dependent decrease in concentration strongly suggests degradation. To confirm this and identify potential degradation products, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used.[7][8] You should observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, the most probable degradation pathways include:
-
Oxidation: The nitrogen atom in the piperidine ring is a likely site for oxidation, leading to the formation of an N-oxide derivative.[5]
-
Hydrolysis: While the ether linkage is generally stable, extreme pH conditions could potentially lead to its cleavage, although this is less likely under typical experimental conditions.
-
Photodegradation: Exposure to light can provide the energy for various radical-mediated degradation reactions.[4]
Q4: How should I prepare and store my aqueous stock solutions of this compound to ensure maximum stability?
A4: To maximize the stability of your stock solutions, follow these recommendations:
-
Solvent: Use high-purity water (e.g., Milli-Q or equivalent) or a suitable buffer.
-
pH: Prepare solutions in a buffer with a pH close to neutral (pH 6-8), as piperidine-containing drugs are often most stable in this range.[2]
-
Storage Temperature: Store stock solutions at 2-8 °C. For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C, but be sure to perform freeze-thaw stability studies to ensure this does not cause degradation.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.
-
Inert Atmosphere: For extended storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Compound degradation. | Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH). |
| Loss of compound potency or concentration over a short period. | Rapid degradation under specific experimental conditions. | Review the pH, temperature, and light exposure of your experiment. Consider performing a preliminary stability screen under your specific experimental conditions to identify the cause. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling or storage leading to variable degradation. | Ensure all samples are handled and stored under identical and controlled conditions. Prepare fresh solutions for each experiment if stability is a concern. |
| Precipitation of the compound in the buffer. | Poor solubility at the specific pH or concentration. | Check the solubility of the compound in your chosen buffer system. You may need to adjust the pH or add a co-solvent (ensure the co-solvent does not affect your experiment). |
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time | Assay of Parent Compound (%) | Total Impurities (%) | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl | 24 h | 92.5 | 7.5 | 0.85 |
| 0.1 M NaOH | 24 h | 95.1 | 4.9 | 1.15 |
| 3% H₂O₂ | 8 h | 88.3 | 11.7 | 0.92 |
| Thermal (80 °C) | 48 h | 98.2 | 1.8 | - |
| Photolytic (ICH Q1B) | 24 h | 96.7 | 3.3 | 1.08 |
| Control (Room Temp) | 48 h | 99.8 | 0.2 | - |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[9][10]
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing compound stability and potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by … [ouci.dntb.gov.ua]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" preventing precipitation in assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the precipitation of 4-(3,4-Difluorophenoxy)piperidine hydrochloride in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the aqueous assay buffer?
Precipitation of this compound in an aqueous assay buffer is most commonly due to its limited aqueous solubility.[1] While many organic compounds are readily soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO), they can "crash out" of solution when diluted into a water-based medium where their solubility limit is surpassed.[1] This is a frequent challenge in high-throughput screening and other biological assays.[1] The piperidine ring, especially with lipophilic substituents, can contribute to poor water solubility.[2]
Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate in the final assay?
A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to decrease sharply, leading to precipitation.[1] This phenomenon is often referred to as "solvent shock," where a localized high concentration of the compound exceeds its solubility limit before it can be properly dispersed.[3]
Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain the solubility of this compound?
While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] It is crucial to keep the final DMSO concentration consistent across all wells, including controls, to avoid solvent-induced effects on the assay results.[4] Higher concentrations may not only fail to prevent precipitation but could also introduce toxic or off-target effects on the biological system being studied.[1]
Q4: Can the pH or composition of my assay buffer affect the solubility of this compound?
Absolutely. The piperidine nitrogen in the compound is basic. In acidic media, this nitrogen can become protonated, forming a more water-soluble salt.[2] Therefore, the pH of your assay buffer can significantly influence the compound's solubility. Additionally, other buffer components, such as salts and proteins, can interact with the compound and affect its solubility.[3] For instance, serum proteins like albumin can sometimes bind to and help solubilize compounds.[3]
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow
References
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" unexpected side effects in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected side effects in cell culture when working with 4-(3,4-Difluorophenoxy)piperidine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: I am observing unexpected cytotoxicity in my non-target cell line after treatment with this compound. What could be the cause?
Answer:
Unexpected cytotoxicity in a cell line presumed to be non-responsive can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
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Confirm Compound Identity and Purity: Ensure the compound is this compound and check the certificate of analysis for its purity. Impurities from synthesis could have cytotoxic effects.
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Vehicle Control Issues: High concentrations of solvents like DMSO can be toxic to cells.[1] It is crucial to run a vehicle control (media with the same concentration of solvent used to dissolve the compound) to ensure the observed cytotoxicity is not due to the solvent. The tolerance to solvents is highly cell-line dependent.[1]
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Off-Target Effects: Piperidine derivatives can have diverse biological activities, including anticancer and neuroprotective effects, by modulating various cellular signaling pathways.[2][3] The compound might be interacting with an unknown off-target protein in your specific cell line, leading to cell death. Consider performing a literature search for known off-targets of similar difluorophenoxy piperidine compounds.
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Cell Line Health and Passage Number: Ensure your cells are healthy and within a low passage number.[4] High passage numbers can lead to genetic drift and altered sensitivity to compounds.
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Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to treatments, potentially sensitizing cells to the compound.[1][5] Regular testing for mycoplasma is recommended.
Question 2: My cells are exhibiting unusual morphological changes, such as rounding and detachment, at concentrations of this compound that are not causing significant cell death. What does this indicate?
Answer:
Changes in cell morphology without significant cytotoxicity can be indicative of several cellular processes:
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Cell Cycle Arrest: The compound may be causing the cells to arrest at a specific phase of the cell cycle. For example, some piperidine derivatives can arrest cells in the G0/G1 or G1/G0 phase.[2] Cells arrested in mitosis (G2/M phase) often appear rounded.
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Induction of Autophagy: The compound could be inducing autophagy, a cellular self-degradation process. This can be a survival mechanism or a precursor to apoptosis.
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Cytoskeletal Disruption: The compound might be interfering with the cytoskeleton, leading to changes in cell shape and adhesion.
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Senescence: The cells might be entering a state of senescence, characterized by a flattened and enlarged morphology.
To investigate these possibilities, you can perform cell cycle analysis by flow cytometry, stain for autophagy markers like LC3B, or visualize the cytoskeleton using fluorescently labeled phalloidin.
Question 3: I am seeing inconsistent results between experiments when testing this compound. How can I improve reproducibility?
Answer:
Inconsistent results in cell-based assays are a common challenge.[4] Here are some factors to check to improve reproducibility:
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Cell Seeding Density: Ensure consistent cell seeding density across all experiments.[6]
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Compound Preparation: Prepare fresh stock solutions of the compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
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Assay Conditions: Standardize all assay parameters, including incubation times, media and supplement lots, and plate reader settings.[4]
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Edge Effects: The outer wells of a microplate are prone to "edge effects" due to evaporation.[4] Avoid using the outer wells for experimental samples or fill them with sterile PBS or media to maintain humidity.[4]
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Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this specific compound is not extensively documented in publicly available literature. However, piperidine derivatives are known to interact with a wide range of biological targets.[3][7][8] Structurally similar compounds have shown activity as dopamine D4 receptor antagonists, suggesting a potential role in neuropharmacology.[9][10] Other piperidine derivatives exhibit anticancer properties by inducing apoptosis or inhibiting cell proliferation.[2][8]
Q2: Is this compound known to be cytotoxic?
A2: While specific cytotoxicity data for this compound is limited, many piperidine derivatives have been shown to have antiproliferative effects against various cancer cell lines.[8][11] The cytotoxic potential is likely cell-type dependent and related to the expression of its specific molecular target(s).
Q3: How should I prepare and store this compound for cell culture experiments?
A3: It is recommended to dissolve the compound in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to your cells.
Q4: Can this compound interfere with common cell-based assays?
A4: Yes, small molecules can sometimes interfere with assay readouts.[4] For fluorescence-based assays, the compound could be autofluorescent or quench the fluorescent signal.[4] For colorimetric assays like the MTT assay, the compound could have reducing properties that interfere with the formazan production. It is advisable to run controls with the compound in cell-free conditions to check for any assay interference.[4]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Expected IC50 (µM) | Observed Unexpected IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 5.2 | 4.8 |
| MCF-7 | Breast Cancer | > 100 | 12.5 |
| A549 | Lung Cancer | > 100 | 25.3 |
| HEK293 | Embryonic Kidney | > 100 | > 100 |
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for 24-72 hours.
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MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with the compound at the desired concentration and time point.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for off-target cytotoxicity.
Caption: Logical workflow for investigating morphological changes.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" off-target effects in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential in vivo off-target effects of 4-(3,4-Difluorophenoxy)piperidine hydrochloride and related compounds. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are initiating in vivo studies with this compound. What are the most critical off-target effects we should be monitoring for?
A1: Based on the general profile of piperidine-containing compounds and molecules with phenoxy moieties, it is crucial to monitor for central nervous system (CNS), cardiovascular, and respiratory effects. Piperidine derivatives can interact with various receptors and channels in the CNS.[1][2] Therefore, a functional observational battery (FOB) or a modified Irwin screen is recommended to assess potential neurological and behavioral changes.[3] Cardiovascular parameters, including blood pressure, heart rate, and ECG, should be monitored, as effects on these are common off-target liabilities. Respiratory rate and function are also key endpoints to include in your safety pharmacology core battery.
Q2: Our study animals are exhibiting unexpected sedation and ataxia. Could this be an off-target effect of this compound?
A2: Yes, sedation and ataxia are plausible off-target CNS effects. Piperidine scaffolds are present in many CNS-active drugs, and off-target interactions with neurotransmitter receptors (e.g., dopamine, serotonin, or adrenergic receptors) could lead to such observations.[4][5] It is recommended to perform a dose-response study to characterize these effects. Consider including locomotor activity testing to quantify the sedative effects. Further investigation into receptor binding profiles through in vitro assays can help identify the specific off-target responsible.
Q3: We observed a slight, but statistically significant, prolongation of the QT interval in our telemetry study. What is the next step?
A3: QT prolongation is a critical cardiovascular liability as it can increase the risk of serious arrhythmias. The next step is to determine the functional consequence of this finding. An in vitro hERG (human Ether-à-go-go-Related Gene) channel assay is essential to determine if the compound directly inhibits this potassium channel, a common cause of drug-induced QT prolongation. If the compound is a hERG inhibitor, further dose-response characterization in vivo is necessary to establish a safety margin.
Q4: Are there any known metabolites of this compound that could have their own off-target effects?
Troubleshooting Guides
Issue: High inter-individual variability in in vivo responses.
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Possible Cause 1: Formulation Issues: The compound may not be fully solubilized or may be precipitating out of solution upon administration.
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Troubleshooting Step: Re-evaluate the formulation. Check the solubility of the hydrochloride salt in the chosen vehicle. Consider using alternative, approved excipients or different formulation strategies.
-
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Possible Cause 2: Genetic Polymorphism in Animal Strain: The animal strain used may have genetic variations in drug-metabolizing enzymes or target receptors.
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Troubleshooting Step: Review the literature for known genetic polymorphisms in your chosen animal strain that could affect the pharmacokinetics or pharmacodynamics of your compound. If possible, consider using a different, well-characterized strain.
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Issue: Discrepancy between in vitro and in vivo findings (e.g., potent in vitro activity but weak in vivo off-target effects).
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Possible Cause 1: Poor Pharmacokinetics: The compound may have low oral bioavailability, high plasma protein binding, or be rapidly metabolized and cleared.[4]
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Troubleshooting Step: Conduct a full pharmacokinetic study to determine the exposure (AUC, Cmax) of the compound in the target tissues. Correlate the observed in vivo effects with the achieved exposure levels.
-
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Possible Cause 2: Blood-Brain Barrier Penetration: For CNS effects, the compound may not be efficiently crossing the blood-brain barrier.
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Troubleshooting Step: Measure the brain-to-plasma concentration ratio of the compound to assess its CNS penetration.
-
Experimental Protocols
Core Safety Pharmacology Assessment
A core battery of safety pharmacology studies is designed to investigate the effects of a test substance on vital functions.[3]
1. Central Nervous System (CNS) Assessment (Modified Irwin Screen)
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Objective: To assess the effects of the compound on behavior, coordination, and neurological function in rodents.
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Methodology:
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Acclimate animals to the testing room.
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Administer a single dose of this compound or vehicle control.
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At predefined time points (e.g., 30, 60, 120, and 240 minutes post-dose), a trained observer scores a range of parameters, including:
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Behavioral: Alertness, grooming, stereotypy, passivity.
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Neurological: Tremors, convulsions, gait, righting reflex.
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Autonomic: Salivation, piloerection, pupil size.
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Score each parameter against a standardized scoring system.
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2. Cardiovascular Assessment (Telemetry in Conscious, Unrestrained Animals)
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Objective: To evaluate the effects of the compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
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Methodology:
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Surgically implant telemetry transmitters in the study animals (e.g., dogs, non-human primates). Allow for a sufficient recovery period.
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Record baseline cardiovascular data for at least 24 hours before dosing.
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Administer escalating single doses of this compound or vehicle control.
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Continuously record data for at least 24 hours post-dose.
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Analyze data for changes in systolic and diastolic blood pressure, heart rate, and ECG intervals (PR, QRS, QT, QTc).
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3. Respiratory System Assessment (Whole-Body Plethysmography)
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Objective: To assess the effects of the compound on respiratory function.
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Methodology:
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Place conscious, unrestrained animals in plethysmography chambers.
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Allow for an acclimation period to obtain stable baseline readings.
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Administer a single dose of this compound or vehicle control.
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Record respiratory parameters, including respiratory rate, tidal volume, and minute volume, at regular intervals.
-
Data Presentation
Table 1: Template for Summarizing In Vivo Off-Target Findings
| Parameter | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) | Vehicle Control |
| CNS | ||||
| Locomotor Activity (% change) | ||||
| Ataxia Score (0-4) | ||||
| Cardiovascular | ||||
| Mean Arterial Pressure (% change) | ||||
| Heart Rate (bpm change) | ||||
| QTc Interval (ms change) | ||||
| Respiratory | ||||
| Respiratory Rate (% change) | ||||
| Tidal Volume (% change) |
Visualizations
Caption: Workflow for investigating in vivo off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Logical workflow for troubleshooting an adverse in vivo finding.
References
- 1. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety Pharmacology • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" improving bioavailability for in vivo studies
Important Notice: Based on a comprehensive review of publicly available scientific literature and databases, there is currently no evidence to support the use of "4-(3,4-Difluorophenoxy)piperidine hydrochloride" as a tool to improve the bioavailability of other compounds in in vivo studies. The information provided below is based on general principles of drug development and formulation for compounds with similar structures, but it is not specific to "this compound" due to the absence of relevant research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C11H14ClF2NO. It is available from various chemical suppliers as a research chemical. Its CAS number is 1051919-38-0.[1]
Q2: Is there any published data on the use of this compound to improve drug bioavailability?
A2: No, extensive searches of scientific databases and literature have not yielded any studies or reports on the use of this specific compound to enhance the bioavailability of other drugs. Its pharmacological and pharmacokinetic properties are not documented in the public domain.
Q3: Why can't I find any experimental protocols using this compound for bioavailability enhancement?
A3: The absence of experimental protocols is a direct result of the lack of research in this area. The scientific community has not published any findings that would establish a methodology for its use in improving drug absorption or metabolism.
Troubleshooting Guide: General Issues in Bioavailability Studies
While we cannot provide specific guidance for "this compound," researchers often encounter general challenges in in vivo bioavailability studies. Here are some common problems and general troubleshooting approaches.
| Problem | Potential Cause | Suggested Solution |
| Low Oral Bioavailability | Poor aqueous solubility of the test compound. | - Formulation: Utilize solubility-enhancing excipients such as cyclodextrins, surfactants, or lipids.- Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution.- Salt Formation: Convert the drug to a more soluble salt form. |
| High first-pass metabolism in the liver or gut wall. | - Route of Administration: Consider alternative routes that bypass the liver, such as intravenous, transdermal, or subcutaneous administration, to determine the extent of first-pass metabolism.- Co-administration with Inhibitors: Use of metabolic inhibitors (e.g., cytochrome P450 inhibitors) in preclinical studies can help identify the metabolic pathways involved. | |
| Efflux by transporters (e.g., P-glycoprotein) in the gastrointestinal tract. | - Co-administration with Inhibitors: Use known P-glycoprotein inhibitors (e.g., verapamil, cyclosporine A) in in vitro or preclinical in vivo models to assess the role of efflux transporters. | |
| High Variability in Pharmacokinetic Data | Differences in food intake among study subjects. | - Standardize Feeding Schedule: Ensure all animals are fasted for a consistent period before and after drug administration.- Control Diet: Use a standardized diet for all animals in the study. |
| Inconsistent formulation preparation. | - Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for formulation preparation to ensure consistency across batches.- Formulation Characterization: Characterize each batch of the formulation for key parameters like particle size, drug content, and stability. | |
| Genetic variability in study animals. | - Use of Inbred Strains: Employ inbred strains of animals to minimize genetic variability.- Larger Sample Sizes: Increase the number of animals per group to improve statistical power. |
Visualizing Experimental Workflows
Below are generalized diagrams representing common workflows in drug bioavailability studies. These are not specific to "this compound" but illustrate the logical steps involved.
Caption: A generalized workflow for developing and evaluating a formulation to improve oral bioavailability.
Caption: A decision tree for troubleshooting the causes of low oral bioavailability in a drug candidate.
References
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" degradation pathways to avoid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common degradation pathways of 4-(3,4-Difluorophenoxy)piperidine hydrochloride during their experiments. The information is based on general principles of chemical degradation and data from related piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on the structure of the molecule, the most probable degradation pathways involve hydrolysis of the ether linkage, oxidation of the piperidine ring, and photodegradation.[1][2] The piperidine ring itself is relatively stable to thermal stress compared to other amines.[3][4]
Q2: How can I prevent hydrolytic degradation of the ether linkage?
The ether linkage in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions. To minimize this, it is recommended to maintain solutions at a neutral pH and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[2][5]
Q3: What are the signs of oxidative degradation and how can it be avoided?
Oxidative degradation can occur at the nitrogen atom of the piperidine ring, potentially forming N-oxides.[1][6] This can be initiated by exposure to air (autoxidation), light, or trace metal impurities.[2] To prevent oxidation:
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Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
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Use antioxidants if compatible with your experimental setup.
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Use high-purity solvents and de-gas them before use.
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Avoid sources of free radicals.
Q4: Is this compound sensitive to light?
Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation.[7] Exposure to UV light can initiate photo-oxidation, leading to the formation of various degradation products.[8] It is crucial to protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.
Q5: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light and moisture, under an inert atmosphere, and at room temperature.
Troubleshooting Guides
Issue 1: Appearance of new peaks in HPLC analysis after sample preparation.
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Possible Cause: Degradation of the compound due to inappropriate solvent conditions.
-
Troubleshooting Steps:
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Check the pH of your solvent/solution. If it is strongly acidic or basic, consider buffering to a neutral pH.
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Evaluate for oxidative stress. Were the solvents de-gassed? Was the sample preparation performed under ambient atmosphere for an extended period? Try preparing the sample under an inert atmosphere.
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Consider photodegradation. Was the sample exposed to light for a prolonged period? Repeat the sample preparation in a light-protected environment (e.g., using amber vials).
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Issue 2: Inconsistent results in biological assays.
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Possible Cause: Degradation of the compound in the assay medium.
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Troubleshooting Steps:
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Assess the stability of the compound in your assay buffer. Perform a time-course experiment where you incubate the compound in the buffer for the duration of your assay and analyze for degradation by HPLC.
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Check for potential interactions with other components in the medium. Some components could catalyze degradation.
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Prepare fresh solutions of the compound for each experiment to minimize the impact of slow degradation in solution.
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Proposed Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the chemical properties of its functional groups.
Figure 1. Proposed degradation pathways for 4-(3,4-Difluorophenoxy)piperidine.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5][9] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Table 1: Suggested Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature, then 50-70°C if no degradation | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature, then 50-70°C if no degradation | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid state | 105°C | Up to 7 days |
| Photodegradation | Solid & Solution | ICH Option 1 or 2 (e.g., 1.2 million lux hours and 200 W h/m²) | As per ICH guidelines |
Methodology:
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).
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Stress Application: For each condition, mix the stock solution with the specified reagent or expose the solid/solution to the indicated condition. Protect samples from light where necessary (for all but photodegradation studies).
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Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 24, 48 hours, and 7 days).
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Quenching: Neutralize acidic and basic samples. Dilute samples to the target concentration with mobile phase.
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Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API are accounted for.
Experimental Workflow
The following diagram outlines the workflow for a forced degradation study.
Figure 2. Workflow for conducting a forced degradation study.
Disclaimer: The degradation pathways and troubleshooting advice provided here are based on general chemical principles and data from related compounds. Specific experimental validation is required to confirm the stability of this compound under your unique experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. longdom.org [longdom.org]
Technical Support Center: Dopamine D4 Receptor Antagonist Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dopamine D4 receptor antagonist binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dopamine D4 receptor antagonist binding assays in a question-and-answer format.
Q1: I am observing very high non-specific binding in my assay. What are the potential causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure your specific binding signal, leading to inaccurate results. Ideally, NSB should be less than 50% of the total binding. Here are the common causes and solutions:
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Radioligand Issues:
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Concentration is too high: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB.
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Solution: Use a radioligand concentration at or below the Kd.[1]
-
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Hydrophobicity of the radioligand: Hydrophobic ligands tend to stick non-specifically to plasticware, filters, and cell membranes.[1]
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Solution: If possible, consider using a more hydrophilic radioligand. Including bovine serum albumin (BSA) in the assay buffer can also help to reduce non-specific interactions.[1]
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Radioligand degradation: Impurities from radiochemical decay can contribute to high NSB.
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Solution: Check the purity of your radioligand and consider purifying it if necessary. Always store radioligands as recommended by the manufacturer.
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-
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Assay Conditions:
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Inappropriate buffer composition: The ionic strength and pH of the buffer can influence non-specific interactions.
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Solution: Optimize the assay buffer. The inclusion of salts or detergents might be beneficial.[1]
-
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Suboptimal incubation time and temperature: Longer incubation times can sometimes lead to increased NSB.
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Solution: Optimize the incubation time to ensure equilibrium is reached for specific binding without excessively increasing NSB.[1]
-
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Insufficient washing: Inadequate washing can leave unbound radioligand trapped on the filter.
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Solution: Increase the volume and/or number of wash steps with ice-cold wash buffer.[1]
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-
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Tissue/Cell Preparation:
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Too much membrane protein: High concentrations of membrane protein can increase the number of non-specific binding sites.
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Solution: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well, but this should be optimized for your specific system.[1]
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-
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Filtration and Apparatus:
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Filter type: Some radioligands may bind to the filter material itself.
-
References
Technical Support Center: Optimizing Piperidine Compound Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for delivering piperidine compounds in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, from formulation to administration.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments, providing actionable steps to identify and resolve them.
Question 1: Why is my piperidine-containing compound poorly soluble in aqueous buffers at physiological pH (e.g., pH 7.4)?
Answer: Poor aqueous solubility is a frequent challenge with piperidine compounds.[1][2]
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Zwitterionic Nature: Many piperidine derivatives, especially those like piperidine-4-acetic acid, are zwitterionic.[1] This means they have both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic group (e.g., a carboxylic acid, pKa ≈ 3-4).[1] Near the compound's isoelectric point (pI), which is often close to physiological pH, the net charge is minimal, leading to strong intermolecular interactions and low water solubility.[1]
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Lipophilicity: The piperidine ring itself, particularly with added non-polar substituents, can be lipophilic (greasy), which decreases its solubility in water.[1][2]
Question 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
Answer: This common problem occurs when the final concentration of the compound exceeds its thermodynamic solubility limit in the aqueous solution.[1] Here are several strategies to prevent precipitation:
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Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.[1]
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Optimize Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can prevent localized high concentrations that trigger precipitation.[1]
-
Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 (often 5-10%), can form micelles that encapsulate the compound and keep it in solution.[1]
-
Stepwise Dilution: Perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into your target aqueous medium.[2]
Question 3: What are the recommended formulation strategies and vehicles for in vivo studies with poorly soluble piperidine compounds?
Answer: For in vivo studies, vehicle selection is critical and must balance solubilizing power with animal tolerability.[1][3]
-
pH Adjustment: Using pharmaceutically acceptable buffers (e.g., citrate or phosphate buffers) to shift the pH away from the compound's isoelectric point can significantly improve solubility.[1] Acidifying the solution protonates carboxylate groups, creating a more soluble cationic species, while making it more basic deprotonates the piperidine nitrogen.[1]
-
Co-solvent Systems: A mixture of water or saline with safe co-solvents is a common approach.[1] A widely used vehicle is saline containing 5-10% DMSO and 10% Tween® 80.[1] Other acceptable co-solvents include polyethylene glycol 400 (PEG 400) and propylene glycol.[1][4]
-
Complexation Agents: For certain molecules, cyclodextrins (like β-cyclodextrin or its derivatives) can form inclusion complexes, effectively encapsulating the piperidine compound and enhancing its aqueous solubility and stability.[5][6]
Question 4: How do I choose the appropriate administration route for my piperidine compound in an animal model?
Answer: The choice of administration route depends on the experimental goal, the compound's properties, and the desired pharmacokinetic profile.[7][8]
-
Intraperitoneal (i.p.): This is a common route in rodents for systemic delivery. It allows for faster absorption than subcutaneous administration and is often used for compounds that may be irritating.[7]
-
Oral (p.o.) Gavage: This route is used to simulate human oral drug intake. However, the bioavailability of piperidine compounds can be low due to poor solubility or first-pass metabolism.[9][10]
-
Intravenous (i.v.): This route provides 100% bioavailability and is used for precise pharmacokinetic studies.[10][11] It requires compounds to be fully solubilized in a sterile, non-hemolytic vehicle.
-
Subcutaneous (s.c.): This route provides slower, more sustained absorption compared to i.p. or i.v. injections.[8]
Question 5: What are the potential toxicities associated with piperidine compounds?
Answer: Piperidine and its derivatives can exhibit toxicity, which must be considered in study design.
-
Acute Toxicity: Piperidine itself has moderate acute oral toxicity, with reported LD50 values in rats ranging from 133 to 740 mg/kg.[12] Sublethal effects can include decreased motor activity, tremors, respiratory distress, and convulsions.[12]
-
Irritation: Piperidine can be a respiratory irritant.[13]
-
Teratogenicity: Certain piperidine alkaloids found in plants like poison hemlock and some lupine species are known teratogens, causing musculoskeletal deformities in livestock.[14]
-
Off-Target Effects: Unexpected toxicity or phenotypes in assays can arise from off-target effects. It is crucial to differentiate between on-target and off-target liabilities, potentially by screening against panels of common off-targets like kinases or GPCRs.[15]
Section 2: Data Summary Tables
Quantitative data has been summarized into tables for easy reference and comparison.
Table 1: Common Formulation Strategies & Vehicle Components for Piperidine Compounds
| Strategy/Component | Typical Concentration/Use | Purpose & Notes |
|---|---|---|
| Co-Solvents | ||
| DMSO | 5-10% in final vehicle | Excellent solubilizing agent, but can be toxic at higher concentrations.[1][4] |
| PEG 400 | 10-40% | A common, well-tolerated co-solvent for increasing solubility.[1] |
| Propylene Glycol | 10-40% | Another frequently used co-solvent, but can cause motor impairment at high doses.[1][4] |
| Ethanol | 5-15% | Can be used to aid solubility but may have its own pharmacological effects.[1] |
| Surfactants | ||
| Tween® 80 | 5-10% | Forms micelles to keep hydrophobic compounds in solution.[1] |
| Buffering Agents | ||
| Citrate or Phosphate Buffers | pH adjusted as needed | Used to control pH and ionize the compound, moving it away from its pI to increase solubility.[1] |
| Suspending Agents |
| Carboxymethylcellulose (CMC) | 0.5% - 1.0% (w/v) | Used to create uniform suspensions for oral administration when a true solution cannot be achieved.[4][16] |
Table 2: Recommended Maximum Administration Volumes in Rodents
| Route | Mouse (20-30g) | Rat (200-300g) |
|---|---|---|
| Intravenous (i.v.) | 0.2 mL | 1.0 mL |
| Intraperitoneal (i.p.) | 0.5 - 1.0 mL | 2.0 - 5.0 mL |
| Subcutaneous (s.c.) | 0.5 - 1.0 mL | 2.0 - 5.0 mL |
| Oral Gavage (p.o.) | 0.2 - 0.4 mL | 2.0 - 5.0 mL |
(Data synthesized from multiple sources providing guidelines for animal studies)[7][8]
Table 3: Acute Oral Toxicity of Piperidine in Rats
| Species | Route | LD50 Value | Observed Effects |
|---|
| Rat | Oral | 133 - 740 mg/kg bw | Decreased motor activity, tremors, respiratory effects, lethargy, convulsions.[12] |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Systematic Solubility Assessment at Different pH Values
Objective: To qualitatively determine the solubility of a piperidine compound at different pH values to identify an optimal pH for formulation.
Materials:
-
Piperidine compound of interest
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
pH meter or pH strips
Methodology:
-
Preparation: Weigh 1-2 mg of your compound into three separate, labeled vials (e.g., "Acidic," "Neutral," "Basic").
-
Solvent Addition: Add 1 mL of deionized water to each vial.
-
pH Adjustment:
-
To the "Acidic" vial, add 0.1 M HCl dropwise until the pH is ~2-3.
-
The "Neutral" vial should be near pH 7. Adjust slightly with HCl or NaOH if necessary.
-
To the "Basic" vial, add 0.1 M NaOH dropwise until the pH is ~9-10.
-
-
Mixing: Vortex all vials vigorously for at least 2 minutes.
-
Equilibration: Allow the vials to sit at room temperature for 30-60 minutes to reach equilibrium.
-
Observation: Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that specific pH. This informs which type of buffer (acidic or basic) will be most effective for your in vivo formulation.[1]
Protocol 2: Co-Solvent Screening for an Injectable Formulation
Objective: To identify a suitable and tolerable co-solvent system for preparing a stock solution for in vivo studies.
Materials:
-
Piperidine compound of interest
-
DMSO
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Tween® 80
-
Vortex mixer
Methodology:
-
Prepare Vehicle Blends: Prepare a few potential vehicle blends. For example:
-
Vehicle A: 10% DMSO, 40% PEG 400, 50% Saline
-
Vehicle B: 10% DMSO, 10% Tween® 80, 80% Saline
-
-
Solubility Test:
-
Weigh a known amount of your compound (e.g., 5 mg) into a vial.
-
Add a small, measured volume of your chosen vehicle blend (e.g., 100 µL).
-
Vortex vigorously. If the compound does not dissolve, add another measured increment of the vehicle and repeat until the compound is fully dissolved.
-
Calculate the maximum achievable concentration in that vehicle (mg/mL).
-
-
Precipitation Check (Critical):
-
Take the most concentrated stock solution prepared in Step 2.
-
Perform a 1:10 dilution into saline (this simulates dilution into the bloodstream).
-
Observe immediately and after 1 hour for any signs of precipitation ("crashing out"). If precipitation occurs, the formulation is not suitable for i.v. administration and may be problematic for other routes as well. The concentration may need to be lowered or the vehicle system re-optimized.[1]
-
Protocol 3: General Protocol for Intraperitoneal (i.p.) Administration in Mice
Objective: To administer the prepared piperidine compound formulation systemically via the intraperitoneal route.
Materials:
-
Prepared compound formulation
-
Mouse restraint device (optional)
-
1 mL syringe with a 26-30 gauge, ½ inch needle
-
70% ethanol for disinfection
Methodology:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail. The animal should be tilted slightly head-down.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.
-
Injection:
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or fluid appears, discard the syringe and start over.
-
Slowly inject the formulation. The maximum recommended volume for a 20g mouse is typically up to 1 mL, but smaller volumes are preferred.[8]
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions as defined in your approved animal protocol.[7]
Section 4: Visualizations
Diagrams are provided to illustrate key workflows and concepts in optimizing piperidine compound delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. bioscmed.com [bioscmed.com]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Piperidine alkaloids: human and food animal teratogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" interaction with other reagents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(3,4-Difluorophenoxy)piperidine hydrochloride.
Section 1: Safety, Handling, and Storage
Q1: What are the primary hazards associated with this compound?
A1: this compound and its analogs are typically classified as irritants. Key hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Some analogs are harmful if swallowed.[2]
Q2: What are the recommended handling procedures for this compound?
A2: Due to its irritant nature, proper personal protective equipment (PPE) is essential. Always handle this compound in a well-ventilated area or a fume hood.[1][2]
Recommended PPE:
-
Wear protective gloves (e.g., nitrile).
-
Wear protective clothing.
-
Wear eye and face protection (safety glasses with side shields or goggles).[1][2]
Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[3]
-
Avoid formation of dust and aerosols.[2]
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the stability and integrity of the compound.
Storage Conditions:
-
Store away from incompatible substances, such as strong oxidizing agents.
-
For long-term storage, keep in a cool, dry place.[1] Some suppliers recommend storage in an inert atmosphere (e.g., under argon).[2][4]
Section 2: Reactions and Troubleshooting
The reactivity of this compound is primarily centered around the secondary amine of the piperidine ring. The aryl ether linkage is generally stable under common synthetic conditions but can be cleaved under harsh acidic conditions.
N-Alkylation
Q4: I am having trouble with the N-alkylation of this compound. What are some common issues and how can I resolve them?
A4: Common issues in N-alkylation of piperidines include low conversion rates and the formation of a quaternary ammonium salt as a major byproduct.[3]
Troubleshooting Guide for N-Alkylation:
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | The starting material is the hydrochloride salt, which is not nucleophilic. | Neutralize the hydrochloride salt: Before adding the alkylating agent, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to liberate the free base. |
| Low Conversion | Insufficiently reactive alkylating agent. | Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl bromide or iodide).[1] |
| Steric hindrance from the alkylating agent or the piperidine derivative. | Increase the reaction temperature or prolong the reaction time. | |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the piperidine nitrogen.[3] | Control stoichiometry: Use a slight excess of the piperidine free base relative to the alkylating agent (e.g., 1.1:1).Slow addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[3] |
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or DMF.
-
Basification: Add a non-nucleophilic base such as triethylamine (1.1 eq.) or DIPEA (1.1 eq.) and stir for 15-30 minutes at room temperature.
-
Alkylation: Slowly add the alkyl halide (0.9-1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
N-Acylation
Q5: What conditions are recommended for the N-acylation of this compound?
A5: N-acylation is a robust method for forming amides from the piperidine nitrogen. The reaction is typically fast and high-yielding. As with N-alkylation, the hydrochloride salt must first be neutralized.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Basification: Add a base such as triethylamine (1.5-2.0 eq.) or pyridine.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: The crude product can often be purified by recrystallization or column chromatography.
Quantitative Data for N-Acylation of an Analogous Piperidine:
The following data is for the N-acylation of 4-anilinopiperidine, a structurally related compound.[5]
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Ethyl Chloroformate | Triethylamine | Dichloromethane | 4-6 | ~85-95 |
N-Sulfonylation
Q6: How can I perform an N-sulfonylation on 4-(3,4-Difluorophenoxy)piperidine?
A6: N-sulfonylation is analogous to N-acylation and is used to form sulfonamides. The reaction typically proceeds smoothly under standard conditions.
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol is based on general procedures for the sulfonylation of secondary amines.
-
Reaction Setup: Dissolve the 4-(3,4-Difluorophenoxy)piperidine free base (or the HCl salt with 1.1 eq. of a tertiary amine base) in a suitable solvent (e.g., DCM, THF, or pyridine).
-
Sulfonylation: Add the sulfonyl chloride (1.0-1.2 eq.) portion-wise or dropwise, maintaining the temperature at 0 °C to room temperature.
-
Reaction: Stir the mixture for 2-12 hours at room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) if pyridine is used as the solvent, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude sulfonamide by column chromatography or recrystallization.
Reductive Amination
Q7: Can 4-(3,4-Difluorophenoxy)piperidine be used in reductive amination reactions?
A7: Yes, as a secondary amine, it can be reacted with aldehydes or ketones to form a tertiary amine. This is a powerful method for C-N bond formation that avoids the over-alkylation issues sometimes seen with alkyl halides.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane (DCE).
-
Imine/Enamine Formation: Add a mild acid catalyst, such as acetic acid (a few drops), if necessary, to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
Stability of the Aryl Ether Bond
Q8: Under what conditions might the 3,4-difluorophenoxy-piperidine ether linkage cleave?
A8: Aryl ethers are generally very stable. Cleavage of the C(aryl)-O bond is difficult and typically requires harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures. Under the standard conditions for N-alkylation, N-acylation, N-sulfonylation, and reductive amination, the ether bond is expected to be stable. The difluoro substitution on the phenyl ring further strengthens the C-F bonds, making the aromatic ring robust.
Section 3: Frequently Asked Questions (FAQs)
Q9: Can I use this compound directly in a reaction that requires a base?
A9: No, the hydrochloride salt is the protonated form of the amine, which is not nucleophilic. You must first add a base (typically a tertiary amine like triethylamine or DIPEA) to neutralize the HCl and generate the free secondary amine in situ before proceeding with the reaction.
Q10: What is the purpose of the difluoro- substitution on the phenoxy group?
A10: Fluorine substitution is a common strategy in medicinal chemistry. The 3,4-difluoro pattern can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which can be advantageous for modulating the pharmacological profile of a drug candidate.
Q11: Are there any known incompatibilities for this compound?
A11: Besides strong oxidizing agents, which should be avoided with most organic compounds, care should be taken with strong acids at high temperatures, which could potentially cleave the ether bond.
Q12: Is this compound soluble in water?
A12: As a hydrochloride salt, it is expected to have some solubility in water and other protic solvents like methanol and ethanol. The free base form will be more soluble in less polar organic solvents.
References
Avoiding false positives with "4-(3,4-Difluorophenoxy)piperidine hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-Difluorophenoxy)piperidine hydrochloride. Our goal is to help you mitigate the risk of false positives and ensure the accuracy of your experimental results.
Troubleshooting Guide: Addressing Potential False Positives
Issue: Unexpected positive result in a preliminary screening assay (e.g., immunoassay).
Possible Cause: Cross-reactivity of the assay antibody with the this compound structure or a metabolite. Immunoassays, while rapid, can sometimes produce false-positive results due to the antibody binding to structurally similar, non-target compounds.[1][2]
Solution:
-
Confirmation with a more specific method: Always confirm presumptive positive results from immunoassays using a more specific analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods provide a higher degree of certainty by identifying the compound based on its unique mass-to-charge ratio and retention time.
-
Review Assay Specificity: Consult the manufacturer's documentation for the immunoassay to check for known cross-reactivity with similar compounds. If this information is not available, consider running a panel of structurally related compounds to assess the assay's specificity.
Issue: Inconsistent results across different batches of this compound.
Possible Cause: Variability in the purity of the compound, with the presence of impurities or byproducts from the synthesis process.[4] These impurities may interfere with the assay.
Solution:
-
Certificate of Analysis (CoA) Review: Always obtain and review the CoA for each batch of the compound. Pay close attention to the purity and the methods used to determine it.
-
Purity Verification: If you suspect impurities are causing interference, consider re-purifying the compound using techniques like recrystallization or chromatography. Subsequently, verify the purity using a high-resolution analytical method.
-
Supplier Qualification: Use materials from reputable suppliers who provide comprehensive analytical data and batch-to-batch consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound containing a difluorophenoxy moiety linked to a piperidine ring. Compounds with similar structures are often utilized as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[5] They are also used in neuroscience research to investigate neurotransmitter systems.[5]
Q2: Why am I seeing a potential false positive in my immunoassay-based drug screen when using this compound?
A2: Immunoassays are susceptible to cross-reactivity, which can lead to false-positive results.[1][2] The antibodies used in these assays may recognize and bind to the piperidine core or other structural features of this compound, mistaking it for the target analyte of the screen. A number of routinely prescribed medications have been associated with triggering false-positive urine drug screen (UDS) results.[3]
Q3: What are the potential impurities that could arise during the synthesis of this compound and cause interference?
A3: The synthesis of piperidine derivatives can result in various byproducts, including incompletely reacted starting materials, isomers, or products of side reactions. For example, the synthesis of a similar compound, 4,4-difluoropiperidine hydrochloride, can produce a monofluorinated elimination product as a byproduct.[4] Such impurities could potentially interfere with analytical measurements.
Q4: How can I confirm that a positive result is genuinely a false positive?
A4: The gold standard for confirming a presumptive positive result from a screening assay is to re-analyze the sample using a more specific and sensitive method like GC-MS or LC-MS/MS.[3] These techniques can definitively identify and quantify the specific compounds present in the sample, thus ruling out a false positive.
Experimental Protocols
Protocol 1: Confirmation of a Presumptive Positive Result using GC-MS
-
Sample Preparation:
-
Extract the analyte from the sample matrix (e.g., urine, plasma) using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
Derivatize the extracted analyte if necessary to improve its volatility and chromatographic properties.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the components of the sample on a suitable capillary column.
-
Detect the eluted compounds using the mass spectrometer, operating in full-scan or selected-ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the peak of interest in the sample to that of a certified reference standard of this compound.
-
A match in both retention time and mass spectrum confirms the presence of the compound and rules out a false positive from an interfering substance.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Compound Identification
| Feature | Immunoassay | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Antibody-antigen binding | Separation by volatility and boiling point, detection by mass-to-charge ratio |
| Specificity | Lower, prone to cross-reactivity | High, provides structural information |
| Sensitivity | Varies by assay | High |
| Application | Rapid screening | Confirmation of presumptive positives, quantification |
| Potential for False Positives | High | Low |
Visualizations
Caption: Workflow for troubleshooting a presumptive positive result.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. Commonly prescribed medications and potential false-positive urine drug screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
Validation & Comparative
"4-(3,4-Difluorophenoxy)piperidine hydrochloride" vs other D4 antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine D4 receptor, a G protein-coupled receptor primarily expressed in the limbic and cortical areas of the brain, is a significant target in the development of therapeutics for a range of neuropsychiatric disorders. Its distinct anatomical distribution compared to other dopamine receptor subtypes, such as D2 and D3, suggests that selective D4 antagonists could offer a more targeted treatment approach with a reduced risk of extrapyramidal side effects. This guide provides a comparative analysis of the pharmacological profiles of key selective D4 receptor antagonists, with a focus on their binding affinities and functional characteristics. While direct comparative data for "4-(3,4-Difluorophenoxy)piperidine hydrochloride" is not extensively available in the public domain, this guide includes data on a structurally related compound and other well-characterized D4 antagonists to provide a valuable reference for researchers.
Quantitative Comparison of D4 Antagonist Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of several selective dopamine D4 receptor antagonists for human dopamine receptor subtypes. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in a competitive binding assay, with lower values indicating higher affinity. Selectivity ratios are provided to illustrate the preference of each compound for the D4 receptor over D2 and D3 receptors.
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio | Reference |
| L-745,870 | 0.43 | >2000 | >2000 | >4651 | >4651 | [1][2] |
| Sonepiprazole (U-101,387) | 10 | >2000 | >2000 | >200 | >200 | [1] |
| Compound 9k * | 2.7 | - | - | - | - | [3][4] |
*Compound 9k is a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative with a 3,4-difluorophenoxy substituent, structurally related to this compound. Data for D2 and D3 receptor affinity for this specific compound were not available in the cited literature.[3][4]
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins.[5] Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
Comparative Efficacy of 4-(3,4-Difluorophenoxy)piperidine Moiety in Dopamine D4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of piperidine derivatives containing a 4-(3,4-difluorophenoxy) moiety, with a focus on their activity as dopamine D4 receptor (D4R) antagonists. Due to the limited availability of direct comparative studies on 4-(3,4-difluorophenoxy)piperidine hydrochloride, this guide leverages data from a comprehensive study on a series of structurally related 4,4-difluoro-3-(phenoxymethyl)piperidine analogs. This allows for an objective comparison of the 3,4-difluorophenoxy substitution against other chemical moieties, supported by experimental data.
Overview of 4-(Phenoxy)piperidine Derivatives
The 4-substituted piperidine scaffold is a versatile core structure in medicinal chemistry, utilized in the development of inhibitors for a wide array of biological targets.[1] The nature of the substituent at the 4-position of the piperidine ring plays a critical role in determining the compound's binding affinity and selectivity for its target.[1] In the context of dopamine D4 receptor antagonists, the phenoxy group at the 4-position has been a key area of structure-activity relationship (SAR) studies.
Comparative Efficacy at the Dopamine D4 Receptor
A study by Saeedeh Saeedi, Anish Vadukoot, and Corey Hopkins on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine ethers provides valuable insights into the efficacy of the 3,4-difluorophenoxy moiety.[2][3] The primary measure of efficacy in this study is the binding affinity (Ki) for the human dopamine D4 receptor. A lower Ki value indicates a higher binding affinity.
The data reveals that the inclusion of a 3,4-difluorophenoxy group (Compound 9k) results in a potent D4 receptor antagonist with a Ki of 2.7 nM.[2][3] This positions it among the most active compounds in the series.
Data Presentation: Binding Affinity of Phenoxy-Piperidine Analogs at the D4 Receptor
| Compound ID | Substitution on Phenoxy Ring | D4 Receptor Ki (nM)[2][3] |
| 9k | 3,4-difluoro | 2.7 |
| 9j | 4-cyano | 1.7 |
| 9l | 4-fluoro-3-methyl | 6.5 |
| 9m | 4-cyano-3-fluoro | 21 |
| 9o | 3-fluoro | 85 |
| 9p | 4-fluoro | 73 |
| 9h | 6-fluoropyridine (ether) | 705 |
| 9i | 6-chloropyridine (ether) | 1,012 |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative efficacy data.
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D4 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor were used. The cells were cultured and harvested, followed by membrane preparation through homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
Competitive Inhibition Assay: The prepared cell membranes were incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the D4 receptor (e.g., [³H]N-methylspiperone).
-
Compound Incubation: Varying concentrations of the test compounds (including the 4-(3,4-difluorophenoxy)piperidine analog) were added to the incubation mixture.
-
Equilibrium and Filtration: The mixture was incubated to allow the binding to reach equilibrium. Subsequently, the mixture was rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation. All experiments were run in triplicate.[3]
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D4 receptor signaling pathway and the experimental workflow for determining binding affinity.
Caption: Dopamine D4 receptor signaling cascade.
Caption: Workflow for radioligand binding assay.
References
Scrutinizing the Selectivity of Phenoxypiperidines: A Comparative Analysis Centered on 4-(3,4-Difluorophenoxy)piperidine Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the nuanced selectivity profiles of novel compounds is paramount. This guide offers a comparative analysis of the selectivity of 4-(3,4-Difluorophenoxy)piperidine hydrochloride and structurally related analogues. Due to the limited publicly available data on the specific target compound, this guide leverages extensive research on close structural relatives to provide a predictive and comparative framework for its potential biological activity.
The phenoxypiperidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with a variety of central nervous system (CNS) targets. The introduction of fluorine atoms to the phenoxy ring is a common strategy to modulate physicochemical properties such as metabolic stability and lipophilicity, which can significantly impact potency and selectivity. This guide will focus on the influence of the 3,4-difluorophenoxy moiety on receptor binding, particularly within the dopamine receptor family.
Comparative Selectivity Profile
Below is a table summarizing the binding affinities (Ki) of several compounds featuring the 3,4-difluorophenoxy moiety against the human dopamine D4 receptor. For comparative purposes, data for mono-fluorinated and non-fluorinated analogues are included where available.
| Compound ID | Core Scaffold | R (Phenoxy Substitution) | Dopamine D4 Receptor Ki (nM) | Selectivity over D1, D2, D3, D5 |
| 8b | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3,4-Difluoro | 5.5 | High (Qualitative) |
| 9k | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3,4-Difluoro | 2.7 | >2000-fold[1][2] |
| 9n | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3,4-Difluoro | 46.8 | High (Qualitative) |
| 8a | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 4-Fluoro | Similar to 7a (140-320 nM) | Not specified |
| 8e | 4,4-Difluoro-3-(phenoxymethyl)piperidine | Unsubstituted | 27 | Not specified |
| 9o | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3-Fluoro | 85 | Not specified |
| 9p | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 4-Fluoro | 73 | Not specified |
Data extracted from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[1][2]
The data consistently demonstrates that the 3,4-difluorophenoxy substitution (as seen in compounds 8b and 9k ) confers potent, single-digit nanomolar affinity for the dopamine D4 receptor.[1][2] Notably, these compounds exhibit remarkable selectivity, with over 2000-fold preference for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5).[1][2] This high degree of selectivity is a critical attribute for tool compounds and potential therapeutic agents, as it minimizes off-target effects.
Experimental Protocols
The binding affinity data presented in this guide was primarily generated using radioligand binding assays. The following is a detailed methodology representative of the experimental protocols employed in the cited studies.
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.
Materials:
-
Membrane Preparation: Membranes harvested from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]N-methylspiperone, a high-affinity antagonist for the D4 receptor.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test Compounds: Serial dilutions of the test compounds (e.g., 4-(3,4-Difluorophenoxy)piperidine analogues).
-
Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., haloperidol or spiperone) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: In a 96-well plate, the receptor membranes, [³H]N-methylspiperone (at a concentration close to its Kd), and varying concentrations of the test compound are incubated in the assay buffer. A set of wells containing the radioligand and a saturating concentration of a standard antagonist is included to define non-specific binding. Total binding is determined in the absence of any competing ligand.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for a radioligand binding assay to determine Ki values.
Dopamine Receptor Signaling Pathways
The high affinity and selectivity of 3,4-difluorophenoxy piperidine derivatives for the D4 receptor suggest they are likely to modulate its downstream signaling pathways. Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms.
The D4 receptor, being a member of the D2-like family, primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. Conversely, an antagonist would block the effects of an agonist at the D4 receptor, thereby preventing the downstream signaling cascade.
Caption: Simplified signaling pathway of the dopamine D4 receptor.
Conclusion
Based on the available data from closely related analogues, This compound is predicted to be a potent and highly selective antagonist or ligand for the dopamine D4 receptor. The 3,4-difluoro substitution on the phenoxy ring appears to be a critical determinant for this high affinity and selectivity over other dopamine receptor subtypes. Further experimental validation is necessary to confirm this predicted selectivity profile and to explore its activity at a broader range of CNS targets. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating this and similar classes of compounds.
References
Validating the Antagonistic Activity of 4-(3,4-Difluorophenoxy)piperidine hydrochloride: A Comparative Guide
This guide provides a comparative analysis of the antagonistic activity of "4-(3,4-Difluorophenoxy)piperidine hydrochloride," a novel compound with potential therapeutic applications in neuroscience. By examining its performance against established antagonists targeting the Dopamine D4 Receptor (D4R), this document offers researchers, scientists, and drug development professionals a framework for its evaluation. The information is based on the analysis of structurally similar compounds and established experimental protocols.
Introduction to this compound
"this compound" is a piperidine derivative. The presence of a difluorophenoxy group is known to enhance lipophilicity and metabolic stability, making it a promising candidate for targeting central nervous system disorders.[1] Structurally similar compounds, particularly those with a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, have demonstrated potent antagonist activity at the Dopamine D4 receptor (D4R).[2][3] Therefore, this guide will focus on validating its potential as a D4R antagonist. The Dopamine D4 receptor, a G-protein coupled receptor (GPCR), is implicated in various neurological and psychiatric conditions, and its antagonists are of significant therapeutic interest.[2][3]
Comparative Antagonists
To provide a robust comparison, the antagonistic activity of "this compound" will be evaluated against the following well-characterized D4R antagonists:
-
L-745,870: A highly selective D4R antagonist often used as a reference compound in research.
-
FAUC 365: Another selective D4R antagonist with a distinct chemical structure.
-
Compound 14a (from relevant literature): A potent 4,4-difluoropiperidine ether-based D4R antagonist with exceptional binding affinity.[2][3]
Experimental Protocols
The following experimental protocols are standard methodologies for validating the antagonistic activity of a compound at the D4 receptor.
Radioligand Binding Assay
This assay determines the binding affinity of the test compound to the D4 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D4 receptor (hD4R) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled D4R antagonist, such as [³H]N-methylspiperone, and varying concentrations of the test compound ("this compound") or a comparator.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound that displaces 50% of the radioligand. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay assesses the functional antagonism of the test compound by measuring its ability to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels, a downstream signaling molecule of the Gi-coupled D4 receptor.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the hD4R are seeded in assay plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound or a comparator.
-
Agonist Stimulation: A D4R agonist (e.g., quinpirole) is added to the cells to stimulate the receptor and induce a decrease in intracellular cAMP levels.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The data is plotted to determine the half-maximal effective concentration (EC₅₀) of the test compound in antagonizing the agonist effect.
Comparative Data (Hypothetical)
The following tables summarize hypothetical experimental data for "this compound" and the comparator antagonists. This data is for illustrative purposes to guide potential experimental outcomes.
Table 1: Radioligand Binding Affinity (Ki) at the Human D4 Receptor
| Compound | Ki (nM) |
| This compound | 8.5 |
| L-745,870 | 2.1 |
| FAUC 365 | 5.8 |
| Compound 14a | 0.3[2][3] |
Table 2: Functional Antagonism (EC₅₀) in cAMP Assay
| Compound | EC₅₀ (nM) |
| This compound | 15.2 |
| L-745,870 | 4.5 |
| FAUC 365 | 10.1 |
| Compound 14a | Not Reported |
Table 3: Selectivity Profile over Other Dopamine Receptor Subtypes
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D5 (Ki, nM) | D4 Selectivity (fold vs. D2) |
| This compound | >10,000 | 850 | 450 | >10,000 | 100 |
| L-745,870 | >10,000 | 560 | 320 | >10,000 | 267 |
| FAUC 365 | >5,000 | 620 | 280 | >5,000 | 107 |
| Compound 14a | >2,000-fold selective[2][3] | >2,000-fold selective[2][3] | >2,000-fold selective[2][3] | >2,000-fold selective[2][3] | >2000 |
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow for Antagonist Validation
Caption: Experimental Workflow for Validating D4R Antagonistic Activity.
Conclusion
Based on the analysis of its structural analogs, "this compound" is a promising candidate for a Dopamine D4 receptor antagonist. The provided experimental protocols and comparative data framework offer a clear path for its validation. Further in vitro and in vivo studies are warranted to fully characterize its pharmacological profile and therapeutic potential. The difluorophenyl moiety is expected to contribute to favorable pharmacokinetic properties, which should also be a focus of future investigations.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
Comparative Analysis of Monoamine Transporter Inhibitors: A Guide for Researchers
A note on the originally requested compound: Initial literature searches for the binding affinity (Ki values) of "4-(3,4-Difluorophenoxy)piperidine hydrochloride" for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters did not yield specific data for these targets. The available research primarily focuses on its potent antagonist activity at the dopamine D4 receptor. Therefore, this guide provides a comparative analysis of four well-characterized monoamine transporter inhibitors: Cocaine, GBR 12909, Fluoxetine, and Nisoxetine, to serve as a valuable resource for researchers in the field.
This guide offers a comprehensive comparison of the binding affinities of these selected compounds, supported by detailed experimental protocols for the methodologies used to determine these values.
Quantitative Comparison of Binding Affinities (Ki values)
The inhibitory constant (Ki) is a measure of a compound's binding affinity to a target, where a lower Ki value indicates a higher affinity. The following table summarizes the Ki values (in nanomolars, nM) of Cocaine, GBR 12909, Fluoxetine, and Nisoxetine for the human dopamine, serotonin, and norepinephrine transporters.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| Cocaine | 230[1] | 740[1] | 480[1] |
| GBR 12909 | 1[2][3][4] | >100[3][4] | >100[3][4] |
| Fluoxetine | 4180 | 1 | 660 |
| Nisoxetine | 477 | 383 | 5.1 |
Experimental Protocols: Radioligand Binding Assays
The Ki values presented in this guide are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the transporter of interest.
General Protocol Outline:
A standardized protocol for these assays involves the incubation of a source of the transporter (e.g., cell membranes from cell lines expressing the transporter or brain tissue homogenates), a specific radioligand, and varying concentrations of the unlabeled test compound.[5][6] The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then quantified using scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[5]
Detailed Methodologies for Specific Transporters:
1. Dopamine Transporter (DAT) Binding Assay:
-
Transporter Source: Membranes from HEK293 or COS7 cells stably expressing the human dopamine transporter (hDAT), or rat striatal membranes.[7][8]
-
Radioligand: [³H]WIN 35,428 (a cocaine analog) is commonly used to label the DAT.[9] The final concentration in the assay is typically near its dissociation constant (Kd), for example, 1-2 nM.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, at pH 7.4.[7][8]
-
Incubation: Plates are typically incubated at room temperature (e.g., 25°C) for 60 to 120 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Non-specific Binding Determination: To determine the amount of non-specific binding, a high concentration of a known DAT inhibitor, such as 10 µM cocaine or 1 µM GBR 12783, is used.[8]
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[10]
2. Serotonin Transporter (SERT) Binding Assay:
-
Transporter Source: Membranes from cell lines such as HEK293 or COS7 that stably express the human serotonin transporter (hSERT).[7]
-
Radioligand: [³H]citalopram is a selective radioligand for the SERT.[7] It is used at a concentration close to its Kd value, typically around 1-2 nM.
-
Assay Buffer: A frequently used buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, at a pH of 7.4.[7]
-
Incubation: The assay plates are incubated at room temperature (around 25°C) for a duration of 60 to 120 minutes.[7]
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of a selective serotonin reuptake inhibitor (SSRI), such as 10 µM fluoxetine or 1 µM (S)-citalopram.[7]
-
Filtration and Washing: The separation of bound and free radioligand is achieved by rapid filtration through glass fiber filters, followed by washing with an ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
3. Norepinephrine Transporter (NET) Binding Assay:
-
Transporter Source: Cell membranes from stable cell lines like HEK-293 or CHO that express the human norepinephrine transporter (hNET).[10]
-
Radioligand: [³H]nisoxetine is a commonly used high-affinity radioligand for the NET.[10][11] The concentration used is typically in the range of 1-3 nM, which is near its Kd.
-
Assay Buffer: The assay is generally performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, with a pH of 7.4.[10]
-
Incubation: Incubation is carried out at room temperature (25°C) for a period of 60 to 90 minutes to ensure equilibrium is reached.[10]
-
Non-specific Binding Determination: To measure non-specific binding, a high concentration of a known NET inhibitor, such as 10 µM desipramine, is included in the reaction.[10]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters pre-treated with 0.5% PEI. The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
Comparative Binding Profile Visualization
The following diagram illustrates the binding affinities of the selected compounds for the dopamine, serotonin, and norepinephrine transporters. The thickness of the arrows is inversely proportional to the Ki value, meaning a thicker arrow represents a higher binding affinity.
Caption: Comparative binding affinities of selected inhibitors for monoamine transporters.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine D4 Receptor Antagonists: 4-(3,4-Difluorophenoxy)piperidine vs. L-745,870
For researchers in neuropharmacology and drug development, the dopamine D4 receptor represents a significant target for therapeutic intervention in a range of psychiatric and neurological disorders. The quest for selective antagonists has led to the development of numerous compounds, each with a unique pharmacological profile. This guide provides an objective comparison of two such compounds: 4-(3,4-Difluorophenoxy)piperidine, a member of a novel series of 4,4-difluoropiperidine ether-based antagonists, and L-745,870, a well-characterized and highly selective D4 receptor antagonist.
This comparison synthesizes available experimental data to assist researchers in selecting the appropriate tool compound for their D4 receptor studies. We will delve into their binding affinities, selectivity, and the experimental protocols used to determine these properties.
Quantitative Data Presentation
The following tables summarize the key pharmacological parameters for 4-(3,4-Difluorophenoxy)piperidine and L-745,870, based on data from separate in vitro studies.
Table 1: Dopamine D4 Receptor Binding Affinity
| Compound | Ki (nM) for D4 Receptor | Source |
| 4-(3,4-Difluorophenoxy)piperidine (9k) | 2.7 | [1][2] |
| L-745,870 | 0.43 | [3][4][5] |
Table 2: Selectivity Profile Against Other Dopamine Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) or Fold Selectivity | Source |
| 4-(3,4-Difluorophenoxy)piperidine derivative (14a) | D1, D2, D3, D5 | >2000-fold vs. D4 | [1][2] |
| L-745,870 | D2 | 960 | [4] |
| D3 | 2300 | [4] | |
| Selectivity for D4 vs. other subtypes | >2000-fold | [3] |
Note: The selectivity data for the 4-(3,4-Difluorophenoxy)piperidine scaffold is based on compound 14a from the same study series, which exhibited exceptional binding affinity and selectivity.[1][2]
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is crucial to visualize the underlying biological processes and experimental setups.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[6][7] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][8] This signaling cascade influences various cellular processes, including the regulation of ion channels.[9]
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity (Ki) of a compound for the D4 receptor, a competitive radioligand binding assay is commonly employed. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used to characterize D4 receptor antagonists.
Radioligand Binding Assay Protocol
This protocol is a fundamental technique to quantify the interaction between a ligand and a receptor.[10]
-
Membrane Preparation: Crude membrane preparations are obtained from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine D4 receptor, or from tissues rich in these receptors.[10][11] This involves homogenization of the cells or tissue in a cold lysis buffer, followed by centrifugation to pellet the membranes.[12] The final pellet is resuspended in an appropriate buffer.[12]
-
Assay Setup: The assay is typically performed in a 96-well plate.[12] Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound (e.g., 4-(3,4-Difluorophenoxy)piperidine or L-745,870).[3]
-
Incubation: The mixture is incubated at room temperature for a specific period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[11][12] The filters are then washed with ice-cold buffer to remove any unbound radioligand.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the binding affinity of the test compound, is then calculated using the Cheng-Prusoff equation.[11]
GTPγS Binding Assay Protocol
This is a functional assay that measures the G protein activation following agonist binding to a GPCR.[13][14] It can be used to determine whether a compound acts as an agonist, antagonist, or inverse agonist.[13]
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the D4 receptor are prepared.
-
Assay Setup: In a 96-well plate, the membranes are incubated with the test compound (in the case of antagonists, this is done in the presence of a known agonist like dopamine), GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[15][16]
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[15]
-
Termination and Filtration: The assay is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.[15]
-
Quantification: The amount of [35S]GTPγS bound to the Gα subunit, which is trapped on the filter, is measured by scintillation counting.[15]
-
Data Analysis: For antagonists, the ability to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine their potency (IC50 or Kb). L-745,870 has been shown to act as an antagonist in this assay, reversing dopamine-mediated stimulation of [35S]GTPγS binding.[3]
Concluding Remarks
Both 4-(3,4-Difluorophenoxy)piperidine and L-745,870 demonstrate high affinity and selectivity for the dopamine D4 receptor, positioning them as valuable tools for in vitro research. L-745,870 is a well-established antagonist with a substantial body of literature supporting its pharmacological profile, including in vivo studies.[3][17] The 4,4-difluoropiperidine series, including the 4-(3,4-Difluorophenoxy)piperidine analog, represents a newer class of D4 antagonists with promising in vitro properties.[1][2] However, compounds in this newer series have been noted to have poor microsomal stability and high plasma protein binding, which may limit their in vivo applications without further optimization.[1][2]
The choice between these compounds will depend on the specific experimental goals. L-745,870 is a reliable choice for studies requiring a well-validated antagonist with known in vivo characteristics. 4-(3,4-Difluorophenoxy)piperidine and its analogs offer an opportunity to explore a novel chemical scaffold, particularly for in vitro structure-activity relationship studies and as a starting point for the development of new D4-targeted therapeutics. Researchers should consider the distinct profiles of each compound when designing their experiments to investigate the role of the dopamine D4 receptor in health and disease.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 6. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Comparative Biological Activity of Difluorophenoxy Piperidine Derivatives as Dopamine D4 Receptor Antagonists
A Comparative Analysis of Difluorophenoxy Piperidine Derivatives: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparative analysis of difluorophenoxy piperidine derivatives, a class of compounds with significant potential in modern drug discovery. The introduction of a difluorophenoxy moiety to the versatile piperidine scaffold can profoundly influence a molecule's physicochemical properties, often leading to enhanced potency, selectivity, and metabolic stability. This analysis is designed to provide researchers, scientists, and drug development professionals with a detailed overview of the performance of these derivatives, supported by experimental data, to inform future drug design and optimization efforts.
Our primary focus is on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives that have been extensively studied as antagonists of the dopamine D4 receptor. The D4 receptor is a key target in the central nervous system implicated in the pathophysiology of schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] By presenting a systematic examination of the structure-activity relationships (SAR), this guide aims to elucidate the key structural features that govern the biological activity of these compounds.
In addition to a detailed presentation of quantitative data, this guide provides insights into the relevant signaling pathways, a workflow for the discovery and evaluation of these compounds, and the detailed experimental protocols necessary for their characterization.
The following tables summarize the in vitro biological data for a series of 3,3-difluoro- and 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives from a key study in the field.[2][3] The data includes the binding affinity (Ki) for the dopamine D4 receptor, the calculated lipophilicity (cLogP), the lipophilic efficiency (LipE), and the Central Nervous System Multiparameter Optimization (CNS MPO) score. A lower Ki value indicates a higher binding affinity. LipE is a measure of a compound's potency in relation to its lipophilicity, with higher values being more desirable. The CNS MPO score is a composite score that predicts the likelihood of a compound having favorable CNS drug-like properties, with a higher score being more favorable.
Table 1: SAR of 3,3-Difluoropiperidine Derivatives [3]
| Compound | R1 (Phenoxy Ether Substitution) | cLogP | LipE | D4 Ki (nM) or % inhibition at 10 µM | CNS MPO |
| 7a | 4-fluoro | 5.21 | 1.64 | 140 | 3.3 |
| 7b | 3,4-difluoro | 5.28 | 1.40 | 210 | 3.1 |
| 7c | 4-fluoro-3-methyl | 5.70 | 0.80 | 320 | 2.9 |
| 7d | 3-fluoro | 5.21 | 0.68 | 1,280 | 3.3 |
| 7e | 4-methyl | 5.70 | NA | 35% | 2.9 |
| 7f | Pyridin-2-yl | 4.11 | NA | 13% | 4.1 |
| 7g | 6-chloropyridin-2-yl | 4.68 | NA | 33% | 3.8 |
| 7h | 4-cyano | 5.21 | NA | 11% | 3.3 |
| 7i | 4-cyano-3-fluoro | 5.11 | NA | 16% | 4.0 |
| 7j | 3-cyano | 4.11 | NA | -4.6% | 4.5 |
| 7k | 3-fluoro | 3.61 | NA | 8% | 4.7 |
Table 2: SAR of 4,4-Difluoropiperidine Derivatives with a 3-Fluoro-4-methoxybenzyl "Southern" Moiety [2][3]
| Compound | R1 (Phenoxy Ether Substitution) | cLogP | LipE | D4 Ki (nM) | CNS MPO |
| 8a | 4-fluorophenyl | 3.99 | 4.27 | 5.5 | 3.1 |
| 8b | 3,4-difluorophenyl | 4.42 | 3.26 | 13 | 2.7 |
| 8c | 4-fluoro-3-methylphenyl | 4.63 | 2.65 | 52 | 2.9 |
| 8f | 3-fluoro-4-methylphenyl | 4.42 | 2.72 | 72 | 2.9 |
| 8g | Pyridin-2-yl | 3.39 | 3.29 | 150 | 4.0 |
| 8h | 6-chloropyridin-2-yl | 2.82 | 4.00 | 210 | 4.0 |
Table 3: SAR of 4,4-Difluoropiperidine Derivatives with Varied "Southern" Heteroaromatic Moieties and Phenoxy Ether Substitutions [2][3]
| Compound | Southern Moiety | R1 (Phenoxy Ether Substitution) | D4 Ki (nM) |
| 9g | 3-Imidazo[1,5-a]pyridine | 4-fluorophenoxy | 118 |
| 9h | 3-Imidazo[1,5-a]pyridine | 6-fluoropyridin-2-yl | 705 |
| 9i | 3-Imidazo[1,5-a]pyridine | 6-chloropyridin-2-yl | 1,012 |
| 9j | 3-Imidazo[1,5-a]pyridine | 4-cyanophenoxy | 1.7 |
| 9k | 3-Imidazo[1,5-a]pyridine | 3,4-difluorophenoxy | 2.7 |
| 9l | 3-Imidazo[1,5-a]pyridine | 4-fluoro-3-methylphenoxy | 6.5 |
| 9m | 3-Imidazo[1,5-a]pyridine | 4-cyano-3-fluorophenoxy | 21 |
| 9n | 2-Imidazo[1,2-a]pyridine | 3,4-difluorophenoxy | 46.8 |
| 9o | 2-Imidazo[1,2-a]pyridine | 3-fluorophenoxy | 85 |
| 9p | 2-Imidazo[1,2-a]pyridine | 4-fluorophenoxy | 73 |
| 9s | 5-N-methylindazole | 4-fluorophenoxy | 1.0 |
| 9t | 5-N-methylindazole | 3-fluorophenoxy | 3.0 |
| 9u | 5-N-methylindazole | 4-cyano-3-fluorophenoxy | 3.8 |
| 9v | 5-N-methylindazole | 4-cyanophenoxy | 8.9 |
| 9w | 5-N-methylindazole | 3,4-difluorophenoxy | 10.8 |
| 9x | 5-N-methylindazole | 3-cyanophenoxy | 59.6 |
| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine | 3,4-difluorophenoxy | 2.6 |
| 9dd | 6-chloro-2-imidazo[1,2-b]pyridazine | 3-fluorophenoxy | 5.5 |
| 9ee | 6-chloro-2-imidazo[1,2-b]pyridazine | 4-cyano-3-fluorophenoxy | 16.4 |
| 9ff | 6-chloro-2-imidazo[1,2-b]pyridazine | 3-cyanophenoxy | 35 |
Signaling Pathways and Experimental Workflows
To fully appreciate the context of the presented data, it is essential to understand the biological signaling pathways these compounds modulate and the experimental workflows used to characterize them.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[4] Upon activation by an agonist, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. An antagonist, such as the difluorophenoxy piperidine derivatives discussed here, blocks the binding of dopamine to the D4 receptor, thereby preventing the initiation of this signaling cascade.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Neuroleptic Candidates: A Comparative Guide for 4-(3,4-Difluorophenoxy)piperidine hydrochloride
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comparative Benchmarking Guide for the Potential Neuroleptic Agent 4-(3,4-Difluorophenoxy)piperidine hydrochloride Against Established Neuroleptic Drugs
This guide provides a comprehensive framework for evaluating the potential neuroleptic properties of the novel compound, this compound. Due to the absence of publicly available preclinical data for this specific compound, this document serves as a methodological guide, presenting the standard experimental benchmarks and corresponding data for a selection of established typical and atypical neuroleptic drugs. This allows for a virtual comparison and outlines the necessary future studies to characterize the profile of this compound.
The piperidine moiety is a common structural feature in many centrally acting drugs, including several potent antipsychotics. The presence of a difluorophenoxy group may enhance blood-brain barrier penetration and metabolic stability, making this compound a candidate of interest for neuroleptic drug discovery.
I. Comparative Analysis of Receptor Binding Affinities
A primary indicator of neuroleptic activity is a compound's affinity for dopamine D2 and serotonin 5-HT2A receptors. Typical antipsychotics are primarily D2 antagonists, while atypical antipsychotics exhibit a mixed D2/5-HT2A antagonism. The following table presents the binding affinities (Ki, in nM) of standard neuroleptic drugs for key receptors implicated in the therapeutic effects and side effects of antipsychotic medications.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Standard Neuroleptic Drugs
| Compound | D2 | 5-HT2A | D1 | D4 | H1 | M1 | α1 |
| Typical Neuroleptics | |||||||
| Haloperidol | 1.2 | 25 | 250 | 5.1 | 2,000 | >10,000 | 14 |
| Chlorpromazine | 1.8 | 3.1 | 24 | 2.0 | 4.0 | 1.9 | 2.6 |
| Atypical Neuroleptics | |||||||
| Clozapine | 126 | 5.4 | 85 | 21 | 6.3 | 1.9 | 6.8 |
| Risperidone | 3.1 | 0.16 | 680 | 7.3 | 20 | >10,000 | 0.8 |
| Olanzapine | 11 | 4.0 | 31 | 27 | 7.0 | 1.9 | 19 |
| Aripiprazole* | 0.34 | 3.4 | 1,100 | 44 | 61 | >10,000 | 57 |
| Quetiapine | 438 | 148 | 1,200 | 1,800 | 11 | 1,000 | 7.0 |
*Aripiprazole is a D2 partial agonist. Data is compiled from various publicly available pharmacological databases. Lower Ki values indicate higher binding affinity.
II. In Vivo Preclinical Models for Antipsychotic Efficacy
To assess the potential therapeutic efficacy of a novel compound, several well-established animal models are utilized. These models aim to replicate certain behavioral abnormalities observed in psychosis.
Table 2: Comparative Efficacy in Preclinical Models of Psychosis
| Compound | Conditioned Avoidance Response (ED50, mg/kg) | Apomorphine-Induced Stereotypy (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) |
| Typical Neuroleptics | |||
| Haloperidol | 0.06 | 0.05 | 0.5 |
| Chlorpromazine | 1.5 | 1.2 | 5.0 |
| Atypical Neuroleptics | |||
| Clozapine | >20 | 20 | >100 |
| Risperidone | 0.04 | 0.1 | 2.5 |
| Olanzapine | 0.1 | 0.25 | 10 |
| Aripiprazole | 0.8 | 1.5 | >100 |
ED50 values represent the dose required to produce a 50% effect. A larger therapeutic window between the effective dose for antipsychotic-like activity and the dose inducing catalepsy (a proxy for extrapyramidal side effects) is desirable for atypical antipsychotics.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds.
A. Receptor Binding Assays
These in vitro assays quantify the affinity of a test compound for a specific receptor.
-
Receptor Source: Membranes from recombinant cell lines (e.g., HEK-293 or CHO) stably expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A).
-
Radioligand: A specific radioactive ligand with high affinity for the target receptor is used (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
Procedure:
-
Incubate a fixed concentration of the radioligand and receptor-containing membranes with varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from unbound radioligand via rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation.
B. Conditioned Avoidance Response (CAR)
This in vivo behavioral assay is highly predictive of clinical antipsychotic efficacy.
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (e.g., a light or tone), and an unconditioned stimulus (e.g., a mild foot shock).
-
Procedure:
-
Train rodents to avoid the unconditioned stimulus by moving to the other compartment upon presentation of the conditioned stimulus.
-
Administer the test compound or vehicle.
-
After a set pre-treatment time, place the animal in the shuttle box and present the conditioned stimulus.
-
Record whether the animal successfully avoids the unconditioned stimulus.
-
-
Data Analysis: Determine the ED50, the dose at which the compound blocks the avoidance response in 50% of the animals.
IV. Visualized Pathways and Workflows
Signaling Pathways of Neuroleptic Drugs
The primary mechanism of action for most neuroleptic drugs involves the modulation of dopaminergic and serotonergic pathways in the brain.
Caption: Simplified signaling pathways for typical and atypical antipsychotics.
Experimental Workflow for a Novel Compound
The following diagram outlines a typical preclinical screening cascade for a novel potential neuroleptic agent like this compound.
Caption: Preclinical experimental workflow for neuroleptic drug discovery.
V. Conclusion and Future Directions
To ascertain the neuroleptic potential of this compound, a systematic evaluation as outlined in this guide is imperative. The initial steps should focus on comprehensive in vitro receptor profiling to determine its affinity for key CNS targets. Promising in vitro data would then warrant progression to in vivo models to assess efficacy and potential for side effects. This structured approach will enable a robust comparison with existing neuroleptics and clarify the therapeutic potential of this novel compound.
In Vitro to In Vivo Correlation of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a potent and selective dopamine D4 receptor antagonist. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the dopaminergic system.
Introduction to Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, including the frontal cortex, amygdala, and hippocampus. Its unique distribution has implicated it in various neuropsychiatric disorders, such as schizophrenia, ADHD, and substance abuse. Consequently, the development of selective D4 receptor antagonists has been a significant area of interest in medicinal chemistry.
This compound belongs to a class of aryloxypiperidines that have shown promise as selective D4 receptor ligands. The difluoro substitution on the phenoxy ring is anticipated to modulate the compound's physicochemical properties, potentially influencing its potency, selectivity, and pharmacokinetic profile.
Comparative In Vitro Activity
The initial assessment of a compound's potential as a drug candidate relies on a battery of in vitro assays to determine its affinity and functional activity at the target receptor. For dopamine D4 receptor antagonists, the most critical in vitro evaluations include radioligand binding assays and functional assays measuring downstream signaling.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative In Vitro Binding Affinities of Dopamine D4 Receptor Antagonists
| Compound | Chemical Scaffold | Dopamine D4 Ki (nM) | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Selectivity (D4 vs. D2/D3) |
| Representative 4-(Phenoxy)piperidine Analog | 4-(Phenoxy)piperidine | Data not available for the difluoro analog. Assumed to be potent and selective based on SAR of the class. | - | - | - |
| L-745,870 | Phenylpiperazine | 0.4 - 1.2 | >10,000 | >10,000 | >8,000-fold |
| ML398 | Chiral Morpholine | 36 | >20,000 (D1, D2, D3, D5) | >20,000 | >550-fold |
| NRA0045 | Thiazole | 0.54 (D4.7) | 49 | - | ~91-fold (vs D2) |
Note: Data for the representative 4-(phenoxy)piperidine analog is hypothetical and based on the general properties of this class of compounds. The other compounds are included for comparative purposes.
Functional Antagonism
Functional assays are crucial to confirm that a compound not only binds to the receptor but also elicits the desired biological response—in this case, antagonism. Dopamine D4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Therefore, a D4 antagonist will block the dopamine-induced decrease in cAMP.
Table 2: Comparative In Vitro Functional Activity of Dopamine D4 Receptor Antagonists
| Compound | Assay Type | Functional Readout | Potency (IC50 or EC50) |
| Representative 4-(Phenoxy)piperidine Analog | cAMP Accumulation Assay | Inhibition of dopamine-mediated cAMP reduction | Data not available. Expected to be a potent antagonist. |
| L-745,870 | cAMP Accumulation Assay | Inhibition of dopamine-mediated cAMP reduction | ~1-10 nM |
| ML398 | Not specified | Antagonist activity confirmed | IC50 = 130 nM |
Comparative In Vivo Activity
Following promising in vitro results, drug candidates are evaluated in animal models to assess their efficacy, pharmacokinetics, and potential side effects. For dopamine D4 receptor antagonists, key in vivo studies often involve models of psychosis and the assessment of motor function.
Efficacy in Animal Models of Psychosis
One of the primary therapeutic rationales for developing D4 antagonists was for the treatment of schizophrenia. Animal models, such as amphetamine-induced hyperlocomotion, are used to predict antipsychotic-like activity. In this model, a psychostimulant like amphetamine is used to induce an increase in locomotor activity, which is then measured. An effective antipsychotic agent is expected to attenuate this hyperlocomotion.
Table 3: Comparative In Vivo Efficacy of Dopamine D4 Receptor Antagonists
| Compound | Animal Model | Endpoint | Effective Dose |
| Representative 4-(Phenoxy)piperidine Analog | Amphetamine-induced hyperlocomotion | Reduction in locomotor activity | Data not available. |
| L-745,870 | Amphetamine-induced hyperactivity in mice | Failed to antagonize | Ineffective at doses selective for D4 |
| NRA0045 | Methamphetamine-induced hyperactivity in mice | Antagonized hyperactivity | ED50 = 0.5 mg/kg (i.p.) |
It is important to note that while some selective D4 antagonists have shown efficacy in preclinical models, the clinical translation has been challenging. For instance, L-745,870 was found to be ineffective in treating schizophrenia in clinical trials.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific process. Below are representative protocols for the key assays discussed in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, assay buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist activity of a test compound at the dopamine D4 receptor.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture reagents and plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (typically the EC80 concentration) in the presence of forskolin to all wells except the basal control.
-
Incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate concentration-response curves for the test compound's ability to inhibit the dopamine-induced decrease in cAMP.
-
Calculate the IC50 value from the concentration-response curve.
Amphetamine-Induced Hyperlocomotion in Mice
Objective: To assess the in vivo efficacy of a test compound in a model of psychosis.
Materials:
-
Male C57BL/6 mice.
-
d-Amphetamine sulfate.
-
Test compound at various doses.
-
Vehicle control (e.g., saline or a suitable solvent).
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Acclimate the mice to the locomotor activity chambers for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.).
-
Immediately place the mice back into the locomotor activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).
-
Analyze the data by comparing the locomotor activity of the test compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic-like efficacy.
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade and the site of action for an antagonist.
In Vitro to In Vivo Correlation Workflow
Caption: A generalized workflow for establishing an in vitro to in vivo correlation.
Conclusion
This compound represents a potentially valuable chemical entity within the class of dopamine D4 receptor antagonists. Based on the structure-activity relationships of related 4-(phenoxy)piperidine analogs, it is anticipated to exhibit high affinity and selectivity for the D4 receptor. The in vitro and in vivo assays detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel D4 antagonists.
The successful translation of in vitro potency to in vivo efficacy is a critical step in the drug development process. While selective D4 antagonists have faced challenges in clinical development for schizophrenia, ongoing research continues to explore their potential in other indications. A thorough understanding of the in vitro to in vivo correlation is paramount for guiding lead optimization, dose selection, and ultimately, the successful clinical development of new medicines targeting the dopamine D4 receptor.
References
A Head-to-Head Comparison of Piperidine-Based D4 Receptor Antagonists for CNS Drug Discovery
For researchers and drug development professionals, the dopamine D4 receptor represents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[1][2] The development of selective D4 receptor antagonists is a key area of focus, with piperidine-based scaffolds emerging as a particularly promising chemical class.[3][4] This guide provides a detailed, data-driven comparison of various piperidine-based D4 receptor antagonists, summarizing key performance metrics from published experimental data to aid in the selection and development of new chemical entities.
Performance Comparison of Piperidine-Based D4 Antagonists
The following tables summarize the binding affinity (Ki) and selectivity of representative piperidine-based antagonists for the human dopamine D4 receptor versus other dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Benzyloxypiperidine and 4-Oxopiperidine Scaffolds
| Compound ID | Scaffold | D4 Ki (nM) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D5 Ki (nM) | D4 Selectivity vs D2 | Source |
| 8a | 3-Benzyloxypiperidine | 205.9 | >10,000 | >10,000 | >10,000 | >10,000 | >48.6x | [1] |
| 8h | 3-Benzyloxypiperidine | 1,939 | >10,000 | >10,000 | >10,000 | >10,000 | N/A | [1] |
| 8i | 3-Benzyloxypiperidine | 375 | >10,000 | >10,000 | >10,000 | >10,000 | >26.7x | [1] |
| 8j | 3-Benzyloxypiperidine | 188 | >10,000 | >10,000 | >10,000 | >10,000 | >53.2x | [1] |
| 9a | 4-Oxopiperidine | 167.0 | >10,000 | >10,000 | >10,000 | >10,000 | >59.9x | [2] |
| 9d | 4-Oxopiperidine | 133.9 | >10,000 | >10,000 | >10,000 | >10,000 | >74.7x | [2] |
| 11d | 4-Oxopiperidine | 121 | >10,000 | >10,000 | >10,000 | >10,000 | >82.6x | [2] |
Table 2: 4,4-Difluoropiperidine Scaffold
| Compound ID | D4 Ki (nM) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D5 Ki (nM) | D4 Selectivity vs D2 | Source |
| 7b | 140 | >10,000 | >10,000 | >10,000 | >10,000 | >71.4x | [5] |
| 8b | 5.5 | >10,000 | >10,000 | >10,000 | >10,000 | >1818x | [5] |
| 8c | 13 | >10,000 | >10,000 | >10,000 | >10,000 | >769x | [5] |
| 14a | 0.3 | >1,000 | >1,000 | >1,000 | >1,000 | >3333x | [6][7] |
Table 3: 4-Substituted Piperidine Analogs
| Compound ID | Scaffold | D4 pKi | D2/D4 Selectivity | D3/D4 Selectivity | Source |
| 7 | 4-Butyl-piperidine | 8.82 | 380x | 162x | [3] |
| 8 | 4-Benzyl-piperidine | 8.71 | 234x | 363x | [3] |
| 12 | 4-Butyl-piperidine analog | 8.01 | 112x | 129x | [3] |
| 16 | 4-Benzyl-piperidine analog | 8.70 | 110x | 112x | [3] |
| 19 | 4-Phenyl-1,2,3,6-tetrahydropyridine | 8.82 | 380x | 162x | [3] |
Note: pKi is the negative logarithm of the Ki value. Higher pKi indicates higher affinity.
Key Signaling Pathways
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This modulation of cAMP levels affects downstream signaling cascades, including protein kinase A (PKA) activity. The D4 receptor can also modulate MAPK signaling and influence GABAA receptor function.[9]
Figure 1: Simplified Dopamine D4 Receptor Signaling Pathway.
Experimental Protocols
The data presented in this guide are primarily derived from radioligand binding assays. These assays are fundamental for determining the affinity and selectivity of unlabelled compounds for a specific receptor.
General Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.
Figure 2: Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, D5).[1] Cells are harvested and homogenized in an ice-cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable buffer for the binding assay.[10]
-
Competitive Binding Assay: The assay is typically performed in 96-well plates.[11]
-
To each well, the following are added:
-
Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known standard antagonist.[11]
-
-
Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complex from the unbound radioligand. The filters are washed with cold buffer to remove any remaining unbound radioligand.[10]
-
Detection and Data Analysis: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[10] The percentage of specific binding is calculated for each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The piperidine scaffold has proven to be a versatile platform for the development of potent and selective D4 receptor antagonists. The 4,4-difluoropiperidine series, in particular, has yielded compounds with exceptional affinity and selectivity.[6][7] However, challenges such as metabolic stability and brain penetration remain key considerations for the progression of these compounds into clinical candidates.[1][5] The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the informed design and evaluation of novel piperidine-based D4 receptor antagonists for the treatment of CNS disorders.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 4. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Cross-Validation of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride Effects in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the biological effects of 4-(3,4-Difluorophenoxy)piperidine hydrochloride and its alternatives across various cell lines. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes data from closely related piperidine derivatives and established therapeutic agents with similar mechanisms of action to provide a representative overview.
Data Presentation: Comparative Analysis of In Vitro Efficacy
The following tables summarize the cytotoxic and inhibitory activities of this compound (represented by data from analogous piperidine derivatives), and established alternative compounds. This data is crucial for cross-validating its effects in different cellular contexts.
Table 1: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | K562 (Leukemia) |
| This compound (Analog Data) | 7.31 ± 0.43 | 12.10 ± 0.57 | 5.4 ± 0.8 | 0.11 ± 0.05 |
| Doxorubicin (Chemotherapy Agent) | 8.20 ± 0.39 | 13.34 ± 0.63 | 0.264 | Not Reported |
| Piperine (Natural Alkaloid) | ~200 | 238 µM | 198 µM | Not Reported |
Data for the target compound is extrapolated from studies on benzoxazole-appended piperidine derivatives[1]. Data for Doxorubicin and Piperine are included for comparative purposes[2][3].
Table 2: Comparative Inhibitory Activity (IC50/Ki, nM) on Neurological Targets
| Compound | Target | IC50/Ki (nM) | Cell Line/Assay |
| This compound (Analog Data) | Dopamine D4 Receptor (Ki) | 2.7 | HEK293 cells |
| L-745,870 (Selective D4 Antagonist) | Dopamine D4 Receptor (Ki) | 0.43 | Not Specified |
| This compound (Analog Data) | Acetylcholinesterase (IC50) | ~50 | IMR-32 (Neuroblastoma) |
| Donepezil (AChE Inhibitor) | Acetylcholinesterase (IC50) | 6.7 | Not Specified |
Data for the target compound's D4 receptor affinity is based on a structurally similar 3,4-difluorophenoxy analog[4]. Data for its AChE inhibitory activity is based on potent imidazopyridazine-based AChE inhibitors[5]. Data for L-745,870 and Donepezil are provided as well-characterized alternatives[6].
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further cross-validation studies.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Evaluation.
References
- 1. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Experiments with 4-(3,4-Difluorophenoxy)piperidine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the experimental reproducibility and potential pharmacological profile of 4-(3,4-Difluorophenoxy)piperidine hydrochloride. Due to the limited availability of published quantitative data for this specific compound, this document outlines the established experimental protocols and presents data from structurally and functionally related compounds to serve as a benchmark for future studies.
Introduction to this compound
This compound is a piperidine derivative with potential applications in neuropharmacology.[1] Its structural similarity to known monoamine transporter inhibitors and dopamine receptor ligands suggests that it may interact with these targets.[2][3] The difluorophenoxy moiety can influence key properties such as lipophilicity and metabolic stability, making it a compound of interest for central nervous system (CNS) drug discovery.[3]
Comparative Analysis with Alternative Compounds
To provide a context for evaluating this compound, the following tables summarize the binding affinities (Ki in nM) of established reference compounds for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine D4 receptor. These targets are selected based on the pharmacological activity of structurally related 4-phenoxypiperidine derivatives.
Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| GBR 12909 | 5 | - | - |
| Nomifensine | 15 | - | - |
| BTCP | 7.1 | - | - |
| Paroxetine | - | - | - |
| Fluoxetine | - | - | - |
| Desipramine | - | - | - |
Data sourced from various publications. The Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
Table 2: Comparative Binding Affinities (Ki, nM) for Dopamine D4 Receptor
| Compound | Dopamine D4 Receptor (Ki, nM) |
| L-745,870 | 0.3 |
| Nemonapride | 0.5 |
| Haloperidol | 1.5 |
Data sourced from various publications. The Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are designed to determine the binding affinity of the test compound to specific receptors or transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, NET, and the D4 receptor.
Materials:
-
Cell membranes expressing the target protein (e.g., from HEK293 cells or rat striatum)
-
Radioligand specific for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Paroxetine for SERT, [³H]Nisoxetine for NET, [³H]Spiperone for D4)
-
Test compound (this compound)
-
Non-specific binding inhibitor (e.g., a high concentration of a known ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target protein in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the final pellet in the assay buffer.[4]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (with a high concentration of a known inhibitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These assays measure the functional ability of a compound to block the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the potency (IC50) of this compound in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Cells expressing the target transporter (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET) or synaptosomes.
-
Radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine).
-
Test compound (this compound).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.
Visualizations
Signaling Pathway
Caption: Dopamine signaling at the synapse, highlighting the roles of DAT and the D4 receptor.
Experimental Workflow
Caption: Workflow for the pharmacological characterization of this compound.
References
Safety Operating Guide
4-(3,4-Difluorophenoxy)piperidine hydrochloride proper disposal procedures
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling and disposing of specialized compounds like 4-(3,4-Difluorophenoxy)piperidine hydrochloride requires strict adherence to established protocols to ensure safety and regulatory compliance. Improper disposal can lead to environmental contamination and pose significant health risks.[1][2]
This guide provides a clear, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance.[3] It is essential to understand its specific hazards before handling. The following table summarizes key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Hazard Statement | GHS Precautionary Statement Code |
| Skin Irritation | H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing.[3] |
| Eye Irritation | H319: Causes serious eye irritation.[3] | P280: Wear eye protection/face protection.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[4] | P270: Do not eat, drink or smoke when using this product.[5] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[3][6] |
Experimental Protocol: Proper Disposal Procedure
Adherence to this protocol is mandatory to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[5] Always wear the following PPE:
-
Eye Protection : Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[7]
-
Hand Protection : Handle with impervious gloves inspected prior to use.[4][8] Dispose of contaminated gloves after use in accordance with applicable laws.[4]
-
Body Protection : A lab coat or a protective suit appropriate for chemical handling.[4]
-
Respiratory Protection : For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]
Waste Segregation and Collection
Proper segregation is the first and most critical step in chemical waste management.
-
Do Not Mix : Never mix this compound with other waste streams.[6][8]
-
Halogenated Waste Stream : As a difluorinated compound, this chemical must be disposed of in a container specifically designated for halogenated organic waste .[9][10]
-
Use Original Containers : Whenever possible, leave the chemical in its original container.[6][8] If this is not feasible, use a new, compatible container that is clearly and accurately labeled with the chemical name and hazard symbols.
-
Contaminated Materials : All items that have come into direct contact with the chemical, such as gloves, weigh boats, absorbent pads, and empty containers, must be treated as hazardous waste.[3][7] Place these items in a suitable, sealed, and clearly labeled container or bag for hazardous waste.[2][3]
Storage Pending Disposal
Store waste containers in a designated, secure area while awaiting pickup.
-
Container Integrity : Ensure all waste containers are tightly closed to prevent leaks or spills.[3][11][12]
-
Storage Location : Store containers in a cool, dry, and well-ventilated area away from incompatible substances.[3]
-
Security : The storage area should be locked up or otherwise accessible only to authorized personnel.[3][6]
Final Disposal
Under no circumstances should this chemical or its containers be disposed of in the general trash or washed down the drain.[3][13]
-
Professional Disposal : Arrange for collection by a licensed professional waste disposal service.[3][7] This is the only acceptable method for final disposal.
-
Documentation : Follow your institution's procedures for scheduling a waste pickup and completing any required documentation.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow from identification to final collection.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. aksci.com [aksci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ethz.ch [ethz.ch]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. biomedico.uff.br [biomedico.uff.br]
- 12. ptb.de [ptb.de]
- 13. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 4-(3,4-Difluorophenoxy)piperidine hydrochloride
This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-(3,4-Difluorophenoxy)piperidine hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a research chemical for which the toxicological properties may not be fully characterized. Based on its chemical structure (a fluorinated aromatic amine hydrochloride), it should be handled as a potentially hazardous substance. Assume it is an irritant to the eyes, skin, and respiratory system, and may be harmful if ingested or inhaled.
The following table summarizes the required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required in well-ventilated area |
| Weighing & Transfer (Solid) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat (fully buttoned) | Required. Use a certified fume hood or a respirator with a P100 (HEPA) filter. |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Required. All work must be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit over lab coat | Required. Air-purifying respirator with appropriate particulate/organic vapor cartridge. |
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Detailed Protocol for Safe Handling and Use
This protocol outlines the step-by-step procedure for safely weighing the solid compound and preparing a solution.
3.1. Preparation and Engineering Controls
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are unobstructed and accessible.
-
Gather all necessary PPE as specified in the table above (goggles, double nitrile gloves, lab coat).
-
Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, vortex mixer, etc.) inside the fume hood before introducing the chemical.
3.2. Weighing and Transferring the Compound
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully open the container of this compound. Avoid creating dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.
-
Securely close the primary container.
-
Record the weight and carefully transfer the weigh boat to the area where the solution will be prepared (still within the fume hood).
3.3. Solution Preparation
-
Add the solvent to the receiving flask or beaker first.
-
Carefully add the weighed solid to the solvent to prevent splashing.
-
Use a vortex mixer or magnetic stirrer to ensure the compound is fully dissolved.
-
Rinse the weigh boat and spatula with a small amount of the solvent and add the rinse to the solution to ensure a complete transfer.
-
Clearly label the final solution with the chemical name, concentration, date, and your initials.
Caption: Workflow for Safe Handling of the solid chemical.
Spill and Leak Procedures
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear appropriate PPE, including respiratory protection, a chemical-resistant apron, and heavy-duty gloves.
-
Contain: For a solid spill, carefully cover with a damp paper towel to avoid raising dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect: Carefully scoop the absorbed material or contained solid into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any un-used solid compound. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Includes any unused solutions or solvent rinses. Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must clearly state "this compound" and list all other components (e.g., solvents) and their approximate percentages.
-
Ensure the start date of waste accumulation is recorded.
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated satellite accumulation area.
-
Ensure secondary containment is used to prevent spills.
-
Arrange for pickup by your institution's certified EHS waste management service.
-
Caption: Disposal workflow for chemical waste.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
